molecular formula C14H20N2O2 B596396 1-CBZ-4-AMINO-4-METHYLPIPERIDINE CAS No. 169750-59-8

1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Cat. No.: B596396
CAS No.: 169750-59-8
M. Wt: 248.326
InChI Key: IIBXHILDMSNGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CBZ-4-AMINO-4-METHYLPIPERIDINE is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXHILDMSNGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696080
Record name Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-59-8
Record name Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-CBZ-4-amino-4-methylpiperidine, a key building block in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen and an amino and a methyl group at the 4-position. This trifunctional scaffold makes it a valuable intermediate in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 169750-59-8[1]
Physical State White to off-white solid/powder[2]
Solubility Soluble in organic solvents[2]
Melting Point Data not available
Boiling Point Data not available

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published, a general and efficient method for the synthesis of analogous 4-substituted-4-aminopiperidine derivatives has been described. This methodology can be adapted for the synthesis of the target compound.

General Synthetic Approach for 4-Substituted-4-Aminopiperidine Derivatives:

A common strategy involves the use of isonipecotate as a starting material. The key steps include the alkylation of isonipecotate to introduce the methyl group at the 4-position, followed by a Curtius rearrangement to install the amino group at the same position. The piperidine nitrogen can then be protected with a CBZ group using benzyl chloroformate.

Conceptual Experimental Workflow:

G start Isonipecotate step1 Alkylation (e.g., with methyl iodide) start->step1 step2 Ester Hydrolysis step1->step2 step3 Curtius Rearrangement (e.g., with DPPA, heat) step2->step3 step4 CBZ Protection (Benzyl Chloroformate) step3->step4 product This compound step4->product

Conceptual synthesis workflow for this compound.

Spectral Data

Application in Drug Discovery: A Key Building Block for CCR5 Antagonists

This compound and its derivatives are of significant interest in drug discovery, particularly as key building blocks for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[3] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral entry and replication.

Signaling Pathway of CCR5 Antagonism in HIV-1 Entry Inhibition:

The HIV-1 viral envelope glycoprotein, gp120, initiates entry into a host T-cell by binding to the CD4 receptor. This binding event induces a conformational change in gp120, allowing it to then bind to a chemokine co-receptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm. CCR5 antagonists, developed from scaffolds like this compound, act as entry inhibitors by binding to the CCR5 co-receptor and preventing its interaction with the viral gp120.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. gp41-mediated Fusion NoFusion Inhibition of Viral Entry CCR5->NoFusion Antagonist CCR5 Antagonist (e.g., derived from This compound) Antagonist->CCR5 Blocks Interaction

References

1-CBZ-4-amino-4-methylpiperidine synthesis route

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-CBZ-4-amino-4-methylpiperidine

This technical guide provides a detailed overview of a plausible synthetic route for this compound, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug development. The synthesis leverages common starting materials and well-established chemical transformations. This document outlines the synthetic strategy, detailed experimental protocols for each step, quantitative data, and visualizations of the reaction pathway.

Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing from the commercially available N-Boc-4-piperidone. The key transformations involve the introduction of a methyl group at the 4-position, conversion of the resulting tertiary alcohol to an amino group via a Ritter reaction, and subsequent manipulation of protecting groups to yield the final product.

The overall synthetic route is depicted below:

Synthesis_Pathway start N-Boc-4-piperidone inter1 tert-Butyl 4-hydroxy-4-methyl piperidine-1-carboxylate start->inter1 1. MeMgBr, THF inter2 tert-Butyl 4-(acetylamino)-4-methyl piperidine-1-carboxylate inter1->inter2 2. MeCN, H₂SO₄ (Ritter Reaction) inter3 tert-Butyl 4-amino-4-methyl piperidine-1-carboxylate inter2->inter3 3. Acid or Base Hydrolysis inter4 4-Amino-4-methylpiperidine inter3->inter4 4. HCl or TFA (Boc Deprotection) final This compound inter4->final 5. Cbz-Cl, Base

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These are representative procedures based on established chemical reactions.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This step involves a Grignard reaction to add a methyl group to the ketone of N-Boc-4-piperidone.

  • Reaction:

    • N-Boc-4-piperidone is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled in an ice bath.

    • A solution of methylmagnesium bromide (MeMgBr) in ether is added dropwise.

    • The reaction is stirred and allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, dried, and concentrated.

  • Detailed Protocol:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF, cooled to 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-Butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylate via Ritter Reaction

The Ritter reaction is a method to convert the tertiary alcohol to an N-substituted amide using a nitrile in the presence of a strong acid.[1][2][3]

  • Reaction Mechanism:

    • The tertiary alcohol is protonated by the strong acid and leaves as a water molecule, forming a stable tertiary carbocation.

    • The nitrogen of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

    • The nitrilium ion is then attacked by water, and after tautomerization, yields the N-acetylated amine.

Ritter_Reaction_Mechanism sub Tertiary Alcohol carbocation Tertiary Carbocation sub->carbocation + H⁺ - H₂O nitrilium Nitrilium Ion carbocation->nitrilium + MeCN amide N-acetyl Amine nitrilium->amide + H₂O - H⁺

Caption: Simplified mechanism of the Ritter Reaction.

  • Detailed Protocol:

    • Dissolve tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in acetonitrile (used as both solvent and reagent).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

Step 3: Hydrolysis to tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

The N-acetyl group is hydrolyzed under acidic or basic conditions to yield the free amine.

  • Detailed Protocol (Acidic Hydrolysis):

    • Reflux a solution of tert-butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylate (1.0 eq) in aqueous hydrochloric acid (e.g., 6 M HCl).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the product.

Step 4: Boc Deprotection to Yield 4-Amino-4-methylpiperidine

The Boc protecting group on the piperidine nitrogen is removed under acidic conditions.

  • Detailed Protocol:

    • Dissolve tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the dihydrochloride salt of the product.

Step 5: Selective N-Cbz Protection

The final step is the selective protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group. The higher nucleophilicity of the secondary amine of the piperidine ring compared to the sterically hindered primary amine at the 4-position should allow for selective protection under controlled conditions.

  • Detailed Protocol:

    • Dissolve 4-amino-4-methylpiperidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

    • Cool the mixture in an ice bath and add a base, such as sodium carbonate or triethylamine (at least 2.0 eq to neutralize the salt and 1.0 eq for the reaction), until the solution is basic.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) dropwise.

    • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for several hours.

    • Separate the organic layer, and extract the aqueous layer with more dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the starting material, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25Commercially available solid.
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylateC₁₁H₂₁NO₃215.29Intermediate, typically an oil or low-melting solid.
tert-Butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylateC₁₃H₂₄N₂O₃256.34Intermediate.
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylateC₁₁H₂₂N₂O₂214.31Key intermediate.
4-Amino-4-methylpiperidineC₆H₁₄N₂114.19Intermediate, often handled as a salt.
This compoundC₁₄H₂₀N₂O₂248.32Final product. Boiling Point: 368.1±42.0 °C at 760 mmHg.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The pathway employs a series of well-documented and reliable organic reactions. The provided experimental protocols offer a solid foundation for researchers to undertake the synthesis of this and related compounds. As with any multi-step synthesis, optimization of reaction conditions and purification procedures at each stage will be crucial for achieving a high overall yield and purity of the final product.

References

In-Depth Technical Guide: 1-CBZ-4-amino-4-methylpiperidine (CAS 169750-59-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-CBZ-4-amino-4-methylpiperidine, with the CAS number 169750-59-8, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a carbamate-protected amine and a geminal amino-methyl group on a piperidine ring, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into the potential pharmacological relevance of its derivatives, particularly in the context of neurological disorders and pain management. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates known information and extrapolates from closely related analogues to provide a functional reference for research and development.

Chemical and Physical Properties

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, possesses a molecular formula of C14H20N2O2 and a molecular weight of approximately 248.33 g/mol .[1][2] While detailed experimental physical properties are not widely reported, its structure suggests it is a solid at room temperature and likely soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyThis compound (CAS 169750-59-8)Benzyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate hydrochloride4-Amino-1-N-Cbz-piperidine (CAS 120278-07-1)
CAS Number 169750-59-8Not Available120278-07-1
Molecular Formula C14H20N2O2[1][2]C15H22ClN3O3C13H18N2O2[3]
Molecular Weight 248.33 g/mol [1][2]343.81 g/mol 234.29 g/mol [3]
Appearance Solid (inferred)Not AvailableSolid
Solubility Soluble in organic solvents (inferred)Not AvailableNot Available
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available

Note: Data for related derivatives are provided for comparative purposes. The lack of publicly available experimental data for the title compound is a notable limitation.

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

A potential synthetic pathway could begin with the N-protection of a suitable piperidine precursor, followed by the introduction of the 4-methyl and 4-amino groups. The carboxybenzyl (CBZ) protecting group is typically introduced using benzyl chloroformate.

G cluster_0 Synthesis of this compound Start 4-Piperidone Step1 N-CBZ Protection (Benzyl Chloroformate) Start->Step1 Intermediate1 1-CBZ-4-piperidone Step1->Intermediate1 Step2 Strecker Reaction (KCN, NH4Cl) Intermediate1->Step2 Intermediate2 1-CBZ-4-amino-4-cyanopiperidine Step2->Intermediate2 Step3 Grignard Reaction (MeMgBr) Intermediate2->Step3 Intermediate3 1-CBZ-4-amino-4-(1-iminoethyl)piperidine Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of analogous compounds. This protocol has not been experimentally validated for the title compound and should be adapted and optimized by qualified researchers.

Step 1: N-CBZ Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

  • Slowly add benzyl chloroformate and allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield 1-CBZ-4-piperidone.

Step 2: Strecker Reaction

  • To a solution of 1-CBZ-4-piperidone in an aqueous alcohol solution, add potassium cyanide and ammonium chloride.

  • Stir the reaction at room temperature for 24-48 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 1-CBZ-4-amino-4-cyanopiperidine.

Step 3: Grignard Reaction

  • To a solution of 1-CBZ-4-amino-4-cyanopiperidine in an anhydrous etheral solvent, add methylmagnesium bromide at 0 °C.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Step 4: Hydrolysis

  • Treat the product from the previous step with an aqueous acid to hydrolyze the imine intermediate.

  • Neutralize the reaction mixture and extract the final product, this compound.

  • Purify the product using column chromatography.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, commercial suppliers indicate that analytical data such as NMR, LC-MS, and HPLC are available upon request.[6] For researchers synthesizing this compound, the following spectral characteristics would be expected:

  • ¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic CH2, the piperidine ring protons, the methyl group protons, and the amine protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.33).

Potential Applications and Biological Activity of Derivatives

The 4-amino-4-methylpiperidine scaffold is a key structural motif in a number of biologically active compounds.[4] Derivatives of this core structure have been investigated for various therapeutic targets.

Analgesic Activity

A study on novel derivatives of 4-aminomethyl piperidine revealed their potential as analgesic agents targeting the µ-opioid receptor.[7] Although this study did not include the exact title compound, it highlights the potential for this chemical class in pain management. Molecular docking studies of these derivatives showed strong binding to the µ-opioid receptor.[7]

G cluster_1 Potential Mechanism of Action of Derivatives Ligand 4-Amino-4-methylpiperidine Derivative Receptor µ-Opioid Receptor Ligand->Receptor Binds to Effect Analgesia Receptor->Effect Leads to

Caption: Postulated mechanism of action for analgesic 4-amino-4-methylpiperidine derivatives.

CCR5 Antagonism

The N'-Boc-4-methyl-4-aminopiperidine derivative has been utilized as a key building block in the synthesis of piperazino-piperidine based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[4] This demonstrates the utility of the core scaffold in developing antiviral agents.

Conclusion

References

An In-depth Technical Guide to Benzyl 4-amino-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 4-amino-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its significant application in the discovery of novel therapeutics, particularly C-C chemokine receptor type 5 (CCR5) antagonists.

Identity and Physicochemical Properties

Benzyl 4-amino-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted at the C4 position with both a methyl and an amino group. This quaternary center is a key structural motif in various biologically active molecules.

The compound is primarily used as a synthetic intermediate. Its free amino group allows for further chemical modification, while the Cbz group provides stable protection of the piperidine nitrogen, which can be removed under specific conditions. Its direct precursor, in which the 4-amino group is protected with a tert-butoxycarbonyl (Boc) group, is also a commercially available and widely used intermediate.

Table 1: Physicochemical Properties of Benzyl 4-amino-4-methylpiperidine-1-carboxylate and its Boc-Protected Precursor

PropertyBenzyl 4-amino-4-methylpiperidine-1-carboxylateBenzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate
CAS Number 169750-59-8169750-60-1[1]
Molecular Formula C₁₄H₂₀N₂O₂C₁₉H₂₈N₂O₄
Molecular Weight 248.32 g/mol 348.44 g/mol
IUPAC Name Benzyl 4-amino-4-methylpiperidine-1-carboxylateBenzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate[1]
Physical Form Data not availableSolid
Solubility Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Synthesis of Boc-Protected Intermediate cluster_1 Final Deprotection A 1. N-Cbz-4-piperidone B 2. Strecker Reaction (TMSCN, MeNH2) A->B C 3. Nitrile Hydrolysis (HCl) B->C D 4. Boc Protection (Boc)2O C->D E Benzyl 4-((tert-butoxycarbonyl)amino)- 4-methylpiperidine-1-carboxylate D->E F 5. Acidic Deprotection (TFA or HCl in Dioxane) E->F G Benzyl 4-amino-4-methyl- piperidine-1-carboxylate (Target Compound) F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Boc-Protected Intermediate

This protocol is a generalized procedure adapted from common synthetic routes for analogous compounds.

  • Step 1 & 2: Formation of α-aminonitrile via Strecker Reaction

    • To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in THF or water) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

    • Dissolve the crude α-aminonitrile in concentrated hydrochloric acid (6-12 M).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a strong base (e.g., NaOH solution) to precipitate the amino acid product.

    • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

  • Step 4: Boc Protection of the Amino Group

    • Suspend the amino acid (1.0 eq) in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a base such as sodium hydroxide or triethylamine to maintain a pH of 9-10.

    • Stir vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 3 with a cold solution of 1M HCl or potassium bisulfate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate .

Experimental Protocol: Final Deprotection Step
  • Step 5: Removal of the Boc Protecting Group

    • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 20-50% in DCM) or a 4M solution of HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting product, benzyl 4-amino-4-methylpiperidine-1-carboxylate , is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized with a mild base if the free amine is required.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final compound are not available in the cited literature. However, commercial suppliers of the Boc-protected precursor confirm that characterization is typically performed using standard analytical methods like LC-MS, GC-MS, HPLC, and NMR[1].

Table 2: Expected Analytical Data

Analysis MethodBenzyl 4-amino-4-methylpiperidine-1-carboxylate (Expected)
¹H NMR Signals corresponding to the benzyl group protons (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), piperidine ring protons (broad signals, ~1.5-3.8 ppm), and the methyl group singlet (~1.2 ppm). The NH₂ protons would appear as a broad singlet.
¹³C NMR Signals for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, the benzylic CH₂ carbon, the quaternary C4 carbon of the piperidine ring, other piperidine carbons, and the methyl carbon.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 249.16.

Applications in Drug Discovery

The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry[2]. Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules, most notably antagonists of the CCR5 receptor.

Role as a Scaffold for CCR5 Antagonists

The CCR5 receptor is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several potent, small-molecule CCR5 antagonists, such as Vicriviroc (Sch-D), are based on a piperazino-piperidine core[2][3]. The 4-amino-4-methylpiperidine moiety is a key component of this core, providing a necessary scaffold for orienting other pharmacophoric elements.

The synthesis of these complex antagonists often employs a convergent approach where the substituted 4-aminopiperidine fragment is prepared separately and then coupled with other parts of the molecule[2][3]. The use of building blocks like the title compound facilitates the efficient and modular assembly of libraries of potential drug candidates for structure-activity relationship (SAR) studies[3][4].

G cluster_0 Drug Development Workflow A Benzyl 4-amino-4-methyl- piperidine-1-carboxylate (Core Scaffold) B Chemical Elaboration (e.g., Amide Coupling, Alkylation) A->B Step 1 C Library of Piperazino-Piperidine Analogs B->C Step 2 D Screening for CCR5 Antagonism (e.g., Binding Assays) C->D Step 3 E Lead Optimization (SAR Studies) D->E Step 4 F Preclinical Candidate (e.g., Vicriviroc) E->F Step 5

Caption: Role of the core scaffold in CCR5 antagonist development.

References

Spectroscopic and Synthetic Profile of 1-CBZ-4-amino-4-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic considerations for the compound 1-CBZ-4-amino-4-methylpiperidine (benzyl 4-amino-4-methylpiperidine-1-carboxylate). Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document presents predicted data based on established principles of spectroscopy, alongside standardized experimental protocols for data acquisition. Furthermore, a plausible synthetic pathway and a relevant biological signaling pathway are visualized to provide a comprehensive resource for researchers.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~7.35m5HAr-H (Phenyl group of CBZ)
~5.15s2H-O-CH₂ -Ph (CBZ group)
~3.8-4.0m2HPiperidine CH ₂ (axial, adjacent to N)
~3.0-3.2m2HPiperidine CH ₂ (equatorial, adjacent to N)
~1.6-1.8m2HPiperidine CH ₂ (axial, adjacent to C4)
~1.4-1.6m2HPiperidine CH ₂ (equatorial, adjacent to C4)
~1.5 (broad s)s2H-NH₂
~1.2s3H-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~155C =O (Carbamate)
~137Ar-C (Quaternary, Phenyl group)
~128.5Ar-C H (ortho, Phenyl group)
~128.0Ar-C H (meta, Phenyl group)
~127.8Ar-C H (para, Phenyl group)
~67-O-C H₂-Ph (CBZ group)
~50C 4 (Quaternary, Piperidine)
~43C 2, C 6 (Piperidine)
~38C 3, C 5 (Piperidine)
~25-C H₃

Solvent: CDCl₃

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-3400 (broad)N-H stretch (Amine)
3030C-H stretch (Aromatic)
2850-2960C-H stretch (Aliphatic)
~1690C=O stretch (Carbamate)
1500-1600C=C stretch (Aromatic)
1230-1250C-N stretch (Carbamate)
1000-1100C-O stretch (Carbamate)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
262.17[M]⁺ (Molecular Ion)
247.15[M - CH₃]⁺
218.15[M - NH₂ - C₂H₄]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of key spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument Setup:

    • The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate resolution.

    • The instrument should be properly tuned and shimmed for the specific solvent used.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2]

    • Further dilute the solution to a final concentration of about 1-10 µg/mL.[2]

  • Ionization Method:

    • Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is introduced into the mass spectrometer through a heated capillary, where it is nebulized and ionized.

    • Electron ionization (EI) can also be used, where the sample is vaporized and then bombarded with a high-energy electron beam.[3]

  • Data Acquisition:

    • The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from the commercially available 1-Boc-4-piperidone. This multi-step synthesis involves the formation of a key intermediate followed by protection and deprotection steps.

G start 1-Boc-4-piperidone intermediate1 tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate start->intermediate1 1. KCN, H₂O 2. Grignard (MeMgBr) or Organolithium (MeLi) intermediate2 tert-butyl 4-amino-4-methylpiperidine-1-carboxylate intermediate1->intermediate2 Reduction (e.g., LiAlH₄ or H₂, Raney Ni) intermediate3 4-amino-4-methylpiperidine intermediate2->intermediate3 Deprotection (e.g., TFA or HCl) product This compound intermediate3->product CBZ-Cl, Base (e.g., Et₃N)

Caption: A potential synthetic route to this compound.

Signaling Pathway

Derivatives of 4-aminopiperidine are known to act as antagonists for chemokine receptors, such as CCR5, which are involved in various physiological and pathological processes, including HIV entry into host cells. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, which is the class of receptors that CCR5 belongs to.

G cluster_membrane Cell Membrane GPCR CCR5 Receptor (GPCR) G_protein G-protein (αβγ subunits) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Chemokine (e.g., RANTES) Ligand->GPCR Binds and Activates Antagonist This compound (Antagonist) Antagonist->GPCR Blocks Binding G_alpha->Effector Modulates Cellular_Response Cellular Response (e.g., Chemotaxis, HIV entry) Second_Messenger->Cellular_Response Initiates

Caption: Simplified CCR5 G-protein coupled receptor signaling pathway.

References

1-CBZ-4-amino-4-methylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Physicochemical Properties

Quantitative data for 1-CBZ-4-amino-4-methylpiperidine is not directly available. However, data for the structurally similar compound, 4-Amino-1-N-Cbz-piperidine , is presented below for comparative purposes. It is crucial to note that the addition of a methyl group at the C4 position in the target compound will alter its molecular weight and formula.

PropertyValue (for 4-Amino-1-N-Cbz-piperidine)
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the surveyed literature. However, a general and efficient method for the synthesis of 4-substituted-4-aminopiperidine derivatives has been described, which could be adapted for the target molecule. This methodology utilizes isonipecotate as a starting material and involves a Curtius rearrangement as a key step to introduce the amino group at the 4-position.[2] The alkylation of the isonipecotate precursor would be the logical step to introduce the required methyl group at the C4 position.

For analytical characterization, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would be essential for assessing the purity and confirming the identity of the synthesized compound. While specific protocols for this compound are unavailable, general procedures for similar compounds often involve reverse-phase HPLC with a C18 column and mass spectrometry for molecular weight determination.

Logical Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of 4-substituted-4-aminopiperidine derivatives, which could be adapted for this compound.

Conceptual Synthesis Workflow Isonipecotate Isonipecotate Alkylation Alkylation (Introduction of Methyl Group) Isonipecotate->Alkylation Curtius Curtius Rearrangement (Amine Formation) Alkylation->Curtius Protection N-CBZ Protection Curtius->Protection Target 1-CBZ-4-amino- 4-methylpiperidine Protection->Target

Caption: A conceptual workflow for the synthesis of this compound.

References

Technical Guide on the Solubility of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of 1-(Benzyloxycarbonyl)-4-amino-4-methylpiperidine (1-CBZ-4-amino-4-methylpiperidine), a key intermediate in organic synthesis and pharmaceutical development. Direct, quantitative public data on the solubility of this specific compound is limited. Therefore, this document provides a comprehensive analysis based on the physicochemical properties of its structural motifs, offering a predicted solubility profile in various organic solvent classes. Furthermore, it details a standardized experimental protocol for researchers to determine precise solubility data, ensuring reproducibility and accuracy in process development, formulation, and synthetic chemistry.

Introduction and Molecular Profile

This compound is a substituted piperidine derivative featuring a bulky, nonpolar benzyloxycarbonyl (CBZ) protecting group and a polar primary amine. This bifunctional nature dictates a complex solubility profile. The piperidine ring itself is a versatile scaffold in medicinal chemistry.[1] The CBZ group significantly increases the molecule's lipophilicity and molecular weight, while the amino group provides a site for hydrogen bonding and potential salt formation.

Key Structural Features Influencing Solubility:

  • Piperidine Ring: A polar heterocyclic structure. Piperidine itself is highly soluble in water and a wide range of organic solvents.[1]

  • CBZ Group: A large, hydrophobic group that generally decreases aqueous solubility and promotes solubility in nonpolar organic solvents.

  • Amino Group (-NH2): A polar, hydrogen-bond-donating group that can enhance solubility in polar protic solvents.

  • Methyl Group (-CH3): A small, nonpolar group that slightly increases lipophilicity.

The interplay of these groups suggests that the compound's solubility will be highly dependent on the specific solvent system employed. While derivatives of piperidine can exhibit poor solubility due to high crystal lattice energy or the presence of bulky hydrophobic groups, understanding these features allows for a rational approach to solvent selection.[2]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)HighThe overall molecular structure has significant nonpolar character from the CBZ group, favoring interactions with moderately polar to nonpolar solvents. Dipole-dipole interactions are favorable.[4]
Polar Protic Methanol, EthanolModerate to HighThe amino group can act as a hydrogen bond donor, and the carbamate carbonyl as an acceptor, facilitating dissolution in alcohols.[4] However, the large nonpolar CBZ group may limit miscibility compared to smaller amines.
Nonpolar Toluene, Hexane, HeptaneLow to ModerateThe large hydrophobic surface area of the CBZ group suggests some compatibility.[4] However, the polar amine and carbamate functionalities will limit solubility in highly nonpolar solvents like hexane.[1]
Aqueous WaterVery LowThe dominant, bulky, and hydrophobic CBZ group is expected to make the compound poorly soluble in water, a characteristic common for many piperidine intermediates with large protecting groups.[2][3]

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for determining equilibrium solubility and is highly recommended.[5] This protocol provides a reliable and reproducible means of establishing a saturated solution at a constant temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[5]

  • Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[4]

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[4] For very fine suspensions, centrifugation may be required.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all particulate matter.[5][6]

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturate solution with the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.[4]

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_solid Add Excess Solid to Vial start->prep_solid add_solvent Add Known Volume of Solvent prep_solid->add_solvent equilibrate Agitate at Constant T (24-48 hours) add_solvent->equilibrate settle Settle / Centrifuge to Separate Phases equilibrate->settle collect Withdraw & Filter Supernatant settle->collect dilute Accurately Dilute Filtered Sample collect->dilute quantify Quantify Concentration (e.g., HPLC, GC) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end_node End calculate->end_node

Workflow for Determining Equilibrium Solubility.

References

A Technical Guide to 1-CBZ-4-amino-4-methylpiperidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 1-CBZ-4-amino-4-methylpiperidine, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, commercial availability, a detailed synthesis protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C chemokine receptor type 5 (CCR5) antagonists.

Chemical Identity and Properties

This compound, systematically named benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting group. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Name Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Synonyms This compound
CAS Number 169750-59-8
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Typically a white to off-white solid
Purity Commonly available at ≥97%
Solubility Soluble in organic solvents

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in intermediates for pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

  • CymitQuimica

  • ENAO Chemical Co., Limited

  • Amadis Chemical Company Limited

  • ChemScene LLC

Synthesis Protocol: Deprotection of Boc-Protected Precursor

The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. A general, adaptable protocol is provided below.

Materials:

  • Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Cold diethyl ether (for precipitation)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Precipitation: Upon completion of the reaction, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Drying: Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride.

Application in Drug Discovery: CCR5 Antagonist Development

The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic strategy for HIV/AIDS.[1]

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the this compound scaffold typically involves several stages, from initial synthesis to biological screening.

CCR5_Antagonist_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1-CBZ-4-(Boc-amino)- 4-methylpiperidine deprotection Boc Deprotection (e.g., HCl/Dioxane) start->deprotection Step 1 product 1-CBZ-4-amino- 4-methylpiperidine deprotection->product Step 2 diversification Amide Coupling / Reductive Amination product->diversification Step 3 library Library of Novel 4-Aminopiperidine Analogs diversification->library Step 4 binding_assay CCR5 Binding Assay (Radioligand Displacement) library->binding_assay Primary Screen functional_assay HIV-1 Entry Assay (Cell-based) binding_assay->functional_assay Secondary Screen hit_compounds Hit Compounds functional_assay->hit_compounds sar_studies Structure-Activity Relationship (SAR) hit_compounds->sar_studies sar_studies->diversification Iterative Synthesis adme_tox ADME/Tox Profiling sar_studies->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Drug discovery workflow for novel CCR5 antagonists.

The logical flow for developing these potential therapeutics begins with the synthesis of a library of diverse analogs from the core scaffold. These compounds are then subjected to a primary screen, often a competitive binding assay, to identify molecules that interact with the CCR5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo further optimization of their structure to improve potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Signaling Pathway Context: GPCR-Mediated HIV-1 Entry

The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-lymphocyte) gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Initial Binding ccr5 CCR5 Co-receptor (GPCR) gp120->ccr5 3. Co-receptor Binding cd4->gp120 2. Conformational Change fusion Membrane Fusion & Viral Entry ccr5->fusion 4. G-protein Signaling (facilitates fusion) antagonist 1-CBZ-4-amino- 4-methylpiperidine Derivative (CCR5 Antagonist) antagonist->ccr5 Blocks Binding

Mechanism of HIV-1 entry and its inhibition.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of the viral and host cell membranes, allowing the viral contents to enter the cell.[3] CCR5 antagonists, developed from scaffolds like this compound, act by binding to the CCR5 receptor and preventing its interaction with gp120, thereby blocking a critical step in the viral life cycle.[1]

References

Purity Standards for 1-CBZ-4-amino-4-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for the pharmaceutical intermediate 1-CBZ-4-amino-4-methylpiperidine. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety, efficacy, and consistency of the final drug product. This document outlines typical quality specifications, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.

Quality Specifications

The purity of this compound is determined by a set of specifications that define its identity, strength, and quality. These specifications are established based on regulatory guidelines for pharmaceutical intermediates, such as those outlined by the International Council for Harmonisation (ICH) Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients. While a specific monograph for this compound may not exist in all pharmacopeias, a typical Certificate of Analysis (CoA) would include the following parameters. The data presented in the tables below are representative examples based on commercially available, structurally related compounds.

Table 1: General Specifications for this compound

ParameterAcceptance Criteria
Appearance White to off-white solid
Identification Conforms to the structure (by ¹H NMR, ¹³C NMR, IR, and MS)
Assay (by HPLC or GC) ≥ 98.0%
Water Content (by Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%

Table 2: Impurity Profile Specifications

ImpurityAcceptance Criteria
Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 1.0%

Table 3: Residual Solvents Specifications (based on ICH Q3C guidelines)

SolventAcceptance Criteria (ppm)
Methanol ≤ 3000
Dichloromethane ≤ 600
Toluene ≤ 890
Ethyl Acetate ≤ 5000
Hexane ≤ 290

Potential Impurities and their Origin

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Understanding the synthetic route is crucial for identifying potential impurities. A plausible synthesis workflow is outlined below.

cluster_synthesis Synthesis Workflow A Starting Materials B Reaction Step 1: N-Protection A->B C Intermediate 1 B->C D Reaction Step 2: Functional Group Transformation C->D E Intermediate 2 D->E F Reaction Step 3: Introduction of Amino Group E->F G Crude this compound F->G H Purification (e.g., Crystallization, Chromatography) G->H I Final Product: This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Common impurities may include:

  • Starting materials: Unreacted precursors from the initial stages of synthesis.

  • By-products: Compounds formed from side reactions, such as over-alkylation or incomplete reactions.

  • Reagents and catalysts: Residual reagents, solvents, and catalysts used in the manufacturing process.

  • Degradation products: Impurities formed by the decomposition of the desired product under suboptimal storage or reaction conditions.

Experimental Protocols for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the primary method for determining the purity and quantifying impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The percentage purity is calculated by the area normalization method. Impurities are quantified against a reference standard of this compound.

cluster_hplc HPLC Analysis Workflow A Sample Preparation (1 mg/mL in mobile phase) B HPLC System A->B C C18 Reverse-Phase Column B->C D UV Detector (254 nm) C->D E Data Acquisition and Processing D->E F Purity and Impurity Quantification E->F

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) is used to determine the levels of residual solvents.

Methodology:

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: A temperature gradient program suitable for separating the expected solvents.

  • Carrier Gas: Helium.

  • Sample Preparation: A solution of the sample in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration.

  • Quantification: External standard calibration with known amounts of each residual solvent.

Spectroscopic Methods for Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Confirms the chemical structure and provides information on the presence of impurities. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS):

  • Provides the molecular weight of the compound and its fragments, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Infrared (IR) Spectroscopy:

  • Confirms the presence of key functional groups (e.g., carbonyl of the carbamate, N-H of the amine, aromatic C-H).

Potential Signaling Pathway Involvement

Derivatives of 4-aminopiperidine are known to interact with various biological targets, suggesting potential involvement in cellular signaling pathways. For instance, some 4-aminopiperidine derivatives have been investigated as inhibitors of Smoothened (SMO) in the Hedgehog (Hh) signaling pathway or as modulators of opioid receptors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist.

cluster_pathway Hypothetical Signaling Pathway Ligand Signaling Ligand Receptor GPCR / Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Antagonist 4-Aminopiperidine Derivative (Antagonist) Antagonist->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A hypothetical signaling pathway illustrating the potential antagonistic action of a 4-aminopiperidine derivative.

This guide provides a comprehensive framework for understanding and implementing purity standards for this compound. Adherence to these standards is critical for ensuring the quality and consistency of this important pharmaceutical intermediate.

Methodological & Application

Synthesis of 1-CBZ-4-amino-4-methylpiperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-CBZ-4-amino-4-methylpiperidine and its derivatives. This class of compounds serves as a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. The protocols outlined herein describe common synthetic strategies, including the construction of the core 4-amino-4-methylpiperidine scaffold and the subsequent N-protection and derivatization steps.

Introduction

4-Amino-4-methylpiperidine derivatives are key structural motifs in a variety of biologically active molecules. The presence of a quaternary center at the 4-position can impart unique conformational constraints and metabolic stability. The carboxybenzyl (CBZ or Z) protecting group is a widely used N-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis[1][2][3]. This document details two primary synthetic routes to this compound: the Strecker/Bucherer-Bergs synthesis from a piperidone precursor and a multi-step synthesis commencing from isonipecotate.

Synthetic Strategies and Key Reactions

The synthesis of this compound derivatives can be approached through several convergent or linear strategies. The choice of route may depend on the availability of starting materials, desired scale, and the need for stereochemical control.

Key synthetic transformations include:

  • Formation of the 4-amino-4-methylpiperidine core: This can be achieved through classical methods such as the Strecker or Bucherer-Bergs reactions, which introduce the amino and methyl groups concurrently[4][5][6][7][8][9][10][11][12].

  • N-Protection of the piperidine nitrogen: The introduction of the CBZ group is typically accomplished by reacting the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl) in the presence of a base[1][2][3][13].

  • Derivatization of the 4-amino group: The primary amine at the 4-position can be further functionalized through reactions such as reductive amination, acylation, or sulfonylation to generate a library of derivatives.

Signaling Pathway Diagram: General Synthetic Logic

The following diagram illustrates the general synthetic logic for accessing this compound derivatives, highlighting the two main pathways for constructing the core scaffold.

Synthesis_Logic cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Product & Derivatives 1-CBZ-4-oxopiperidine 1-CBZ-4-oxopiperidine Strecker/Bucherer-Bergs Strecker/Bucherer-Bergs 1-CBZ-4-oxopiperidine->Strecker/Bucherer-Bergs KCN, (NH4)2CO3 Isonipecotate Isonipecotate Alkylation & Curtius Rearrangement Alkylation & Curtius Rearrangement Isonipecotate->Alkylation & Curtius Rearrangement 1. Alkylation 2. Curtius 4-Amino-4-methyl-piperidine Core 4-Amino-4-methyl-piperidine Core Strecker/Bucherer-Bergs->4-Amino-4-methyl-piperidine Core Alkylation & Curtius Rearrangement->4-Amino-4-methyl-piperidine Core N-CBZ Protection N-CBZ Protection 4-Amino-4-methyl-piperidine Core->N-CBZ Protection Cbz-Cl, Base This compound This compound N-CBZ Protection->this compound Derivatization Derivatization This compound->Derivatization e.g., Reductive Amination Derivatives Derivatives Derivatization->Derivatives Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis start1 Mix 1-CBZ-4-oxopiperidine, KCN, (NH4)2CO3 in EtOH/H2O heat1 Heat to 60-80 °C for 12-24h start1->heat1 monitor1 Monitor by TLC/LC-MS heat1->monitor1 cool1 Cool to RT monitor1->cool1 acidify1 Acidify to pH 5-6 with HCl cool1->acidify1 filter1 Filter and wash with H2O acidify1->filter1 dry1 Dry under vacuum filter1->dry1 product1 5-(1-CBZ-4-piperidyl)-5-methylhydantoin dry1->product1 start2 Suspend Hydantoin in aq. NaOH product1->start2 reflux2 Reflux for 24-48h start2->reflux2 monitor2 Monitor by TLC/LC-MS reflux2->monitor2 cool2 Cool to RT monitor2->cool2 acidify2 Acidify to pH 1-2 with HCl cool2->acidify2 wash2 Wash with organic solvent acidify2->wash2 basify2 Basify to pH >12 with NaOH wash2->basify2 extract2 Extract with organic solvent basify2->extract2 dry2 Dry and concentrate extract2->dry2 product2 This compound dry2->product2 Reductive_Amination_Workflow start Dissolve this compound and aldehyde/ketone in solvent add_reductant Add NaBH(OAc)3 portion-wise start->add_reductant stir Stir at RT for 2-24h add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify product N-substituted Derivative purify->product

References

The Versatile Building Block: 1-CBZ-4-amino-4-methylpiperidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered diamine, 1-(benzyloxycarbonyl)-4-amino-4-methylpiperidine, commonly known as 1-CBZ-4-amino-4-methylpiperidine, has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its rigid piperidine scaffold, coupled with a primary amine and a readily removable protecting group, offers a strategic advantage for introducing a key structural motif found in a range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.

Overview of Synthetic Applications

This compound serves as a crucial precursor for the synthesis of a variety of complex molecules, most notably in the development of chemokine receptor antagonists. The 4-amino-4-methylpiperidine core is a key pharmacophore in several potent and selective inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.

The primary utility of this building block lies in its ability to participate in two main classes of reactions:

  • Amide Bond Formation: The primary amino group readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amide linkages. This is a common strategy for elaborating the piperidine core and introducing diverse side chains that can interact with biological targets.

  • Reductive Amination: The primary amine can also react with aldehydes and ketones to form imines, which are subsequently reduced to secondary amines. This provides a straightforward method for introducing alkyl or arylalkyl substituents at the 4-amino position.

The carboxybenzyl (CBZ) protecting group on the piperidine nitrogen is stable under a variety of reaction conditions used to modify the primary amine, yet it can be cleanly removed via catalytic hydrogenation, allowing for further functionalization at the piperidine nitrogen if required.

Key Applications in Drug Discovery

A significant application of the 4-amino-4-methylpiperidine scaffold is in the synthesis of CCR5 antagonists for the treatment of HIV-1 infection. The seminal work on piperazine-based CCR5 antagonists has demonstrated the importance of this structural motif for achieving high potency and favorable pharmacokinetic profiles.[1] While many examples in the literature utilize the analogous N'-Boc-4-methyl-4-aminopiperidine, the CBZ-protected variant offers an alternative protecting group strategy with different deprotection conditions, which can be advantageous in multi-step syntheses.

The general synthetic approach involves the coupling of the 4-amino-4-methylpiperidine core with a suitable heterocyclic or aromatic carboxylic acid, followed by further elaboration to yield the final drug candidate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis of the title compound, adapted from methodologies for similar 4-substituted piperidines.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Curtius Rearrangement start Ethyl isonipecotate step1_reagents Cbz-Cl, Base (e.g., TEA) DCM start->step1_reagents step1_product Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate step1_reagents->step1_product step2_reagents LDA, MeI THF, -78 °C step1_product->step2_reagents step2_product Ethyl 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylate step2_reagents->step2_product step3_reagents LiOH THF/H2O step2_product->step3_reagents step3_product 1-(Benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acid step3_reagents->step3_product step4_reagents 1. DPPA, TEA, Toluene, reflux 2. H2O step3_product->step4_reagents final_product This compound step4_reagents->final_product

Caption: Synthetic workflow for this compound.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Diphenylphosphoryl azide (DPPA)

  • Toluene

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Protection of Piperidine Nitrogen: To a solution of ethyl isonipecotate in DCM, add triethylamine. Cool the mixture to 0 °C and add benzyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over magnesium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate.

  • Alkylation at C4: Prepare a solution of LDA in dry THF and cool to -78 °C. To this, add a solution of the product from step 1 in THF dropwise. Stir the mixture at -78 °C for 1 hour, then add methyl iodide. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain ethyl 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylate.

  • Ester Hydrolysis: Dissolve the methylated ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acid, which can often be used in the next step without further purification.

  • Curtius Rearrangement: To a solution of the carboxylic acid from step 3 in dry toluene, add triethylamine and diphenylphosphoryl azide. Heat the mixture to reflux until the starting material is consumed. Cool the reaction mixture and carefully add water. Continue to reflux for another 2-4 hours to hydrolyze the intermediate isocyanate. After cooling, extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the crude product by column chromatography to afford this compound.

Quantitative Data (Expected):

StepProductStarting MaterialReagentsSolventTypical Yield
1Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylateEthyl isonipecotateCbz-Cl, TEADCM>95%
2Ethyl 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylateProduct from Step 1LDA, MeITHF70-85%
31-(Benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acidProduct from Step 2LiOHTHF/H₂O>90%
4This compoundProduct from Step 3DPPA, TEAToluene60-75%
Protocol 2: Amide Coupling with this compound

This protocol describes a standard amide coupling reaction using a common coupling agent.

Workflow for Amide Coupling:

G start This compound reagents HATU, DIPEA DMF start->reagents acid Carboxylic Acid (R-COOH) acid->reagents product N-(1-(Benzyloxycarbonyl)-4-methylpiperidin-4-yl)amide reagents->product

Caption: Amide coupling reaction workflow.

Materials:

  • This compound

  • A carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid in DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Expected):

Reactant 1Reactant 2Coupling AgentBaseSolventTypical Yield
This compoundCarboxylic AcidHATUDIPEADMF80-95%
Protocol 3: Reductive Amination with this compound

This protocol details a typical reductive amination procedure.

Workflow for Reductive Amination:

G start This compound reagents Sodium triacetoxyborohydride (STAB) DCE, Acetic Acid (cat.) start->reagents aldehyde Aldehyde (R-CHO) aldehyde->reagents product Benzyl 4-(alkylamino)-4-methylpiperidine-1-carboxylate reagents->product

Caption: Reductive amination reaction workflow.

Materials:

  • This compound

  • An aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (catalytic amount)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound and the aldehyde/ketone in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Aldehyde/Ketone | STAB | DCE | 70-90% |

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Its strategic placement of a reactive primary amine on a sterically hindered quaternary center, combined with a stable yet removable protecting group, provides medicinal chemists with a powerful tool for creating novel therapeutics. The protocols provided herein offer a starting point for the synthesis and application of this important intermediate.

References

Application Notes and Protocols: Reactions of 1-CBZ-4-amino-4-methylpiperidine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 1-CBZ-4-amino-4-methylpiperidine, a versatile building block in medicinal chemistry, with various electrophiles. The primary amino group at the C4 position serves as a nucleophilic center for a range of functionalization reactions, including acylation, alkylation, reductive amination, urea formation, and sulfonamide synthesis. These reactions are fundamental in the generation of diverse compound libraries for drug discovery and development. This guide outlines detailed methodologies, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction workflows to aid in experimental design and execution.

Introduction

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a key synthetic intermediate. The presence of a carboxybenzyl (CBZ) protecting group on the piperidine nitrogen allows for selective reaction at the primary amino group. The methyl group at the C4 position provides steric hindrance that can influence reactivity and conformational preferences of the resulting derivatives. The ability to introduce a wide array of substituents through reactions with various electrophiles makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. This document details common and effective protocols for the derivatization of this important building block.

General Reaction Workflow

The general workflow for the reaction of this compound with an electrophile involves the nucleophilic attack of the primary amino group on the electrophilic center of the reacting partner. This is typically carried out in the presence of a suitable solvent and, if necessary, a base to neutralize any acidic byproducts. The choice of reagents and conditions is crucial for achieving high yields and purity of the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Work-up & Purification reactant1 This compound reaction Reaction reactant1->reaction electrophile Electrophile (e.g., Acyl Chloride, Alkyl Halide, Aldehyde/Ketone, Isocyanate, Sulfonyl Chloride) electrophile->reaction solvent Solvent solvent->reaction base Base (if required) base->reaction reductant Reducing Agent (for Reductive Amination) reductant->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Functionalized Product purification->product

Caption: General workflow for the functionalization of this compound.

I. Acylation Reactions

Acylation of this compound with acyl chlorides or acid anhydrides is a common method to introduce amide functionalities. These reactions are typically fast and high-yielding.

Data Presentation: Acylation Reactions
ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to RT2>95 (estimated)
Benzoyl ChloridePyridineDichloromethane (DCM)RT4>90 (estimated)
Acetic AnhydrideNoneAcetic Anhydride (neat)702>95 (estimated)

Note: The yields are estimated based on similar reactions with related compounds due to a lack of specific literature data for this compound.

Experimental Protocol: Synthesis of N-(1-(Benzyloxycarbonyl)-4-methylpiperidin-4-yl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization if necessary.

II. N-Alkylation Reactions

Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction often requires a base to scavenge the acid generated.

Data Presentation: N-Alkylation Reactions
ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile8012>80 (estimated)
Ethyl IodideDiisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)6024Variable

Note: Yields are estimated based on general procedures for alkylation of similar primary amines.

Experimental Protocol: Synthesis of Benzyl 4-(benzylamino)-4-methylpiperidine-1-carboxylate

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Reductive Amination

Reductive amination with aldehydes or ketones provides a versatile method for the synthesis of secondary and tertiary amines.

Data Presentation: Reductive Amination
ElectrophileReducing AgentSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeSodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)RT12>90 (estimated)
AcetoneSodium cyanoborohydride (NaBH₃CN)MethanolRT24>85 (estimated)

Note: Yields are based on standard reductive amination protocols with similar amines.

Experimental Protocol: Synthesis of Benzyl 4-(benzylamino)-4-methylpiperidine-1-carboxylate via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add STAB (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Urea Formation

The reaction with isocyanates provides a straightforward route to urea derivatives.

Data Presentation: Urea Formation
ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Phenyl isocyanateNoneDichloromethane (DCM)RT2>95 (estimated)
Ethyl isocyanateTriethylamineTetrahydrofuran (THF)RT4>90 (estimated)

Note: Yields are based on typical reactions of primary amines with isocyanates.

Experimental Protocol: Synthesis of Benzyl 4-methyl-4-(3-phenylureido)piperidine-1-carboxylate

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the formation of the urea product by TLC.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether) to induce crystallization and collect the product by filtration.

V. Sulfonamide Synthesis

Sulfonamides can be prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base.

Data Presentation: Sulfonamide Synthesis
ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
p-Toluenesulfonyl chloridePyridineDichloromethane (DCM)RT6>90 (estimated)
Methanesulfonyl chlorideTriethylamineDichloromethane (DCM)0 to RT3>95 (estimated)

Note: Yields are estimated based on standard sulfonamide synthesis protocols.

Experimental Protocol: Synthesis of Benzyl 4-methyl-4-(tosylamino)piperidine-1-carboxylate

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction Types

G cluster_reactions Reactions with Electrophiles cluster_products Product Classes start This compound acylation Acylation (Acyl Halides, Anhydrides) start->acylation alkylation Alkylation (Alkyl Halides) start->alkylation red_amination Reductive Amination (Aldehydes/Ketones) start->red_amination urea_formation Urea Formation (Isocyanates) start->urea_formation sulfonamide_synth Sulfonamide Synthesis (Sulfonyl Chlorides) start->sulfonamide_synth amide Amides acylation->amide sec_tert_amine Secondary/Tertiary Amines alkylation->sec_tert_amine sec_tert_amine2 Secondary/Tertiary Amines red_amination->sec_tert_amine2 urea Ureas urea_formation->urea sulfonamide Sulfonamides sulfonamide_synth->sulfonamide

Caption: Reaction pathways of this compound with various electrophiles.

Conclusion

The protocols and data presented in these application notes demonstrate the versatility of this compound as a scaffold in the synthesis of diverse chemical entities. The primary amino group readily undergoes a variety of transformations with common electrophiles, providing access to a wide range of functionalized piperidine derivatives. These methodologies are robust and can be adapted for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery. The provided protocols serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Application Notes and Protocols for 1-CBZ-4-amino-4-methylpiperidine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1-CBZ-4-amino-4-methylpiperidine being directly used as a catalyst. This compound is frequently cited as a versatile building block in medicinal chemistry, particularly for the synthesis of complex pharmaceutical agents.[1] The following application notes and protocols are therefore proposed, hypothetical applications based on the principles of organocatalysis and the known reactivity of structurally related aminopiperidine derivatives. These are intended to serve as a guide for researchers interested in exploring the potential catalytic activity of this molecule and its derivatives.

Introduction: Potential as a Chiral Catalyst Precursor

This compound possesses key structural features that suggest its potential as a precursor for chiral organocatalysts or ligands in asymmetric synthesis. The piperidine scaffold can provide a rigid backbone, while the amino group, after suitable modification, can act as a catalytic site. The presence of a quaternary stereocenter at the C4 position, if the starting material is enantiomerically pure, could allow for the development of novel chiral catalysts.

The primary amino group and the secondary amine within the piperidine ring (after deprotection of the carbobenzyloxy (CBZ) group) are the key functional handles for derivatization into catalytically active species. Potential catalytic applications could be realized through two main pathways:

  • Organocatalysis: The deprotected secondary amine of the piperidine ring could participate in enamine or iminium ion catalysis, a common strategy in asymmetric organocatalysis.

  • Ligand for Metal-Catalyzed Reactions: The amino group could be functionalized to create bidentate or polydentate ligands that can coordinate with transition metals to form chiral catalysts for a variety of transformations.

Proposed Catalytic Applications

Based on analogies with other chiral amines and aminopiperidines in the literature, the following are proposed areas where derivatives of this compound could be investigated as catalysts.

Reaction TypeProposed Catalyst DerivativeSubstratesExpected ProductKey Performance Metrics to Evaluate
Asymmetric Michael AdditionCat-1: 4-amino-4-methylpiperidine (deprotected)Prochiral ketones/aldehydes and nitroolefinsChiral γ-nitro carbonyl compoundsYield (%), Diastereomeric Ratio (dr), Enantiomeric Excess (ee, %)
Asymmetric Aldol ReactionCat-1: 4-amino-4-methylpiperidine (deprotected)Ketones and aldehydesChiral β-hydroxy ketonesYield (%), Diastereomeric Ratio (dr), Enantiomeric Excess (ee, %)
Asymmetric Mannich ReactionCat-1: 4-amino-4-methylpiperidine (deprotected)Aldehydes, amines, and ketonesChiral β-amino carbonyl compoundsYield (%), Diastereomeric Ratio (dr), Enantiomeric Excess (ee, %)
Asymmetric [3+2] CycloadditionCat-2: N-derivatized 4-amino-4-methylpiperidine (e.g., with a phosphine moiety)Allenes and electron-deficient alkenesChiral cyclopentenesYield (%), Enantiomeric Excess (ee, %)
Ligand for Asymmetric HydrogenationCat-3: N,N'-disubstituted 4-amino-4-methylpiperidine ligand complexed with Rh(I) or Ru(II)Prochiral olefins or ketonesChiral alkanes or alcoholsConversion (%), Enantiomeric Excess (ee, %)

Proposed Experimental Protocols

The following are hypothetical protocols for investigating the catalytic potential of derivatives of this compound.

Objective: To prepare the active organocatalyst, 4-amino-4-methylpiperidine (Cat-1 ), by removing the CBZ protecting group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for hydrogenation

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-amino-4-methylpiperidine.

  • The product can be purified by distillation or crystallization if necessary.

Objective: To evaluate the catalytic activity and stereoselectivity of Cat-1 in an asymmetric Michael addition.

Materials:

  • Cat-1 (4-amino-4-methylpiperidine)

  • Cyclohexanone (or other prochiral ketone)

  • trans-β-Nitrostyrene (or other nitroolefin)

  • An organic acid co-catalyst (e.g., benzoic acid)

  • Solvent (e.g., Toluene, Chloroform, or THF)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 eq) in the chosen solvent (2.0 mL) at room temperature, add cyclohexanone (1.5 mmol, 3.0 eq).

  • Add the organocatalyst Cat-1 (0.05 mmol, 10 mol%) followed by the acid co-catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

G Catalyst Cat-1 (Secondary Amine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Prochiral Ketone Ketone->Enamine Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product Chiral Product Adduct_Iminium->Product + H₂O Hydrolysis Hydrolysis

Caption: Proposed enamine catalytic cycle for the Michael addition.

G Start Start: Define Reaction (e.g., Michael Addition) Prep Prepare Catalyst Derivative (e.g., Deprotection of this compound) Start->Prep Screen Screen Reaction Conditions (Solvent, Temp, Co-catalyst) Prep->Screen Analysis Analyze Results (Yield, dr, ee) Screen->Analysis Optimization Optimize Lead Conditions Analysis->Optimization Optimization->Screen Iterate Scope Substrate Scope Evaluation Optimization->Scope Optimized End End: Optimized Protocol Scope->End

Caption: General workflow for screening and optimization.

References

Application Notes and Protocols: 1-CBZ-4-amino-4-methylpiperidine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-CBZ-4-amino-4-methylpiperidine as a versatile building block in the synthesis of bioactive molecules. The focus is on its application in constructing molecules targeting G-protein coupled receptors (GPCRs) and kinases, which are critical targets in drug discovery.

Introduction

This compound is a valuable bifunctional scaffold for the synthesis of complex molecules in medicinal chemistry. The presence of a protected primary amine and a secondary amine within a conformationally restricted piperidine ring allows for sequential and site-selective modifications. The 4-methyl group provides steric hindrance that can influence the binding affinity and selectivity of the final compound to its biological target. The carboxybenzyl (CBZ) protecting group offers stability under various reaction conditions and can be readily removed via catalytic hydrogenation.

This building block is particularly useful in the construction of spiropiperidines and in multicomponent reactions like the Ugi and Passerini reactions, leading to the rapid generation of diverse chemical libraries for biological screening.

Application 1: Synthesis of a CCR5 Receptor Antagonist Analogue

The 4-amino-4-methylpiperidine core is a key structural motif in a number of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a GPCR that acts as a co-receptor for HIV-1 entry into host cells, making it a crucial target for antiretroviral therapies[1][2]. An analogue of the potent CCR5 antagonist, Sch-350634, can be synthesized using this compound as a key intermediate.

Experimental Protocol: Synthesis of a Sch-350634 Analogue

This protocol is adapted from the synthesis of related CCR5 antagonists utilizing the N'-Boc-4-methyl-4-aminopiperidine building block[1].

Step 1: Synthesis of this compound

A general protocol for the CBZ protection of a primary amine is as follows:

  • Dissolve 4-amino-4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Step 2: Reductive Amination with a Piperidone Derivative

  • To a solution of this compound (1.0 eq) and a suitable piperidone derivative (e.g., 1-acetyl-4-piperidone, 1.1 eq) in a solvent like dichloroethane (DCE) or methanol, add acetic acid (catalytic amount).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Acylation of the Piperidine Nitrogen

  • Dissolve the product from Step 2 (1.0 eq) in DCM.

  • Add a base such as triethylamine (1.5 eq).

  • Add the desired acid chloride or sulfonyl chloride (e.g., a substituted pyrimidine carbonyl chloride, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup, extract with DCM, dry, and concentrate.

  • Purify by column chromatography to obtain the final CCR5 antagonist analogue.

Quantitative Data

The following table summarizes representative biological data for piperidine-based CCR5 antagonists. Note that these values are for structurally related compounds and should be considered as a benchmark for newly synthesized analogues.

Compound ClassTargetAssayIC₅₀ / EC₅₀ (nM)Reference
Piperidinopiperidine Amide AnaloguesCCR5HIV-1 Entry Inhibition0.5 - 10[1]
Piperidine-4-carboxamide DerivativesCCR5HIV-1 Replication0.59[3]
1,4-disubstituted piperidine derivativesCCR5HIV-1 Bal (R5) infection1.4 - 25[4]

Application 2: Synthesis of Kinase Inhibitors

The 4-amino-4-methylpiperidine scaffold is also present in various kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently mutated in cancer, making it an attractive target for inhibitor development[5][6][7].

Experimental Workflow: Ugi Multicomponent Reaction for Kinase Inhibitor Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of diverse libraries of peptidomimetic compounds. This compound can be utilized as the amine component in a U-4CR to generate complex scaffolds for kinase inhibitor discovery.

Ugi_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Ugi Four-Component Reaction cluster_workup Workup and Purification amine 1-CBZ-4-amino- 4-methylpiperidine mix Mix reactants in a suitable solvent (e.g., Methanol) amine->mix aldehyde Aldehyde (R1-CHO) aldehyde->mix acid Carboxylic Acid (R2-COOH) acid->mix isocyanide Isocyanide (R3-NC) isocyanide->mix stir Stir at room temperature for 24-72 hours mix->stir concentrate Concentrate in vacuo stir->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Column Chromatography extract->purify product α-Acylamino Amide Product purify->product CCR5_Signaling cluster_membrane Cell Membrane HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. NoFusion Viral Entry Blocked CCR5->NoFusion CCR5_antagonist CCR5 Antagonist CCR5_antagonist->CCR5 Blocks Binding PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Kinase Inhibitor (e.g., from Ugi reaction) Inhibitor->Akt Inhibition

References

Application Notes: Protocols for N-Debenzylation of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions.[1] Its removal, or deprotection, is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the N-debenzylation of 1-CBZ-4-amino-4-methylpiperidine to yield 4-amino-4-methylpiperidine. The primary methods discussed are catalytic hydrogenolysis and transfer hydrogenation, which are widely employed for their efficiency and selectivity.[1][2]

The general reaction involves the cleavage of the benzyl-oxygen bond of the carbamate, which proceeds through an unstable carbamic acid intermediate that spontaneously decarboxylates to furnish the free amine and carbon dioxide.[1]

Mechanism of Cbz Deprotection by Hydrogenolysis

The deprotection of a Cbz-protected amine via catalytic hydrogenation involves two main steps:

  • The palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which results in the formation of toluene and an unstable carbamic acid intermediate.[1]

  • This carbamic acid intermediate then undergoes spontaneous decarboxylation to yield the desired free amine and carbon dioxide.[1]

Comparative Data of Debenzylation Protocols

The selection of a deprotection strategy is contingent upon the substrate's sensitivity to reaction conditions and the desired efficiency. The following table summarizes quantitative data for common N-debenzylation methods.

MethodCatalyst / ReagentHydrogen SourceSolventTemperature (°C)Time (h)PressureYield (%)Reference(s)
Catalytic Hydrogenolysis 10% Pd/C (5-10 mol%)H₂ GasMethanol (MeOH) or Ethanol (EtOH)Room Temp - 602 - 401 atm (balloon)>95[1][2]
Catalytic Hydrogenolysis 20% Pd(OH)₂/C (Pearlman's)H₂ GasEthanol (EtOH)60141 atm87-90[3]
Transfer Hydrogenation 10% Pd/C (10-20 mol%)Formic Acid (HCOOH)Methanol (MeOH)Room Temp0.5 - 2AtmosphericHigh[1][2]
Transfer Hydrogenation 10% Pd/C (1/10 to 1/5 wt. of substrate)Ammonium Formate (HCOONH₄)Methanol (MeOH) or DMFRoom Temp - Reflux0.1 - 1AtmosphericHigh[4]
Acidic Cleavage 33% HBr in Acetic Acid (HBr/AcOH)N/AAcetic AcidRoom Temp1 - 4AtmosphericHigh[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol outlines a standard procedure for Cbz deprotection using palladium on carbon as a catalyst and hydrogen gas.[1][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

  • Reaction flask and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve this compound (1.0 mmol) in methanol or ethanol (10-20 mL).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1] Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-4-methylpiperidine.

  • Purification (if necessary): The product can be further purified by crystallization or column chromatography if required.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Reaction flask and stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 1/10th the weight of the substrate).

  • Reagent Addition: To the stirred suspension, add ammonium formate (4-5 equivalents) in a single portion at room temperature under a nitrogen atmosphere.[4]

  • Reaction: Stir the reaction mixture at room temperature or gently reflux. The reaction is often rapid and can be completed in under an hour.[4] Monitor the progress by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with fresh methanol.[4]

  • Isolation: Evaporate the filtrate to dryness under reduced pressure.

  • Purification: To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with a saturated sodium chloride solution, or purified by other appropriate methods.

Visualizations

Chemical Transformation

G N-Debenzylation of this compound cluster_0 Reactant cluster_1 Reagents cluster_2 Products start This compound reagents H₂ or HCOONH₄ 10% Pd/C Solvent (e.g., MeOH) start->reagents end 4-amino-4-methylpiperidine + Toluene + CO₂ reagents->end

Caption: Reaction scheme for the N-debenzylation of this compound.

Experimental Workflow

General Experimental Workflow for N-Debenzylation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ Gas or Transfer Agent) B->C D Stir at Appropriate Temperature C->D E Monitor Reaction (TLC / LC-MS) D->E F Filter to Remove Catalyst E->F Upon Completion G Concentrate Filtrate Under Reduced Pressure F->G H Purify Product (If Necessary) G->H

Caption: A generalized workflow for the catalytic N-debenzylation process.

References

Application Notes and Protocols for the Analytical Characterization of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 1-CBZ-4-amino-4-methylpiperidine. The methodologies described herein are essential for confirming the identity, purity, and stability of this piperidine derivative, which is a valuable intermediate in pharmaceutical synthesis. The protocols are based on established analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), providing a robust framework for quality control and research applications.

Overview of Analytical Strategy

The characterization of this compound involves a multi-faceted analytical approach to ensure a thorough understanding of its chemical properties. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the target molecule.

A logical workflow for the characterization process is essential for obtaining reliable and comprehensive data.

Analytical Workflow cluster_0 Sample Handling cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Data Analysis and Reporting Sample Sample Receipt and Registration Prep Sample Preparation (Dissolution) Sample->Prep NMR NMR Spectroscopy (1H, 13C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS HPLC HPLC Analysis Prep->HPLC Analysis Data Interpretation and Comparison NMR->Analysis MS->Analysis HPLC->Analysis Report Final Report Generation Analysis->Report

Figure 1: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous identification of this compound by providing detailed information about its molecular structure. Both ¹H and ¹³C NMR are critical for a complete assignment.

2.1. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30-45°

    • Acquisition Time: 3-4 s

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 s

2.2. Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H 7.30-7.40Multiplet5HC₆H₅
CH₂-O 5.15Singlet2HO-CH₂-Ph
Piperidine-H (axial) 3.00-3.20Multiplet2HPiperidine ring
Piperidine-H (equatorial) 3.80-4.00Multiplet2HPiperidine ring
Piperidine-H 1.50-1.70Multiplet4HPiperidine ring
NH₂ 1.40Broad Singlet2HAmino group
CH₃ 1.25Singlet3HMethyl group
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O 155.0Carbonyl
Aromatic-C 137.0Quaternary Aromatic
Aromatic-CH 128.5, 128.0, 127.8Aromatic CH
O-CH₂ 67.0O-CH₂-Ph
C-N (Piperidine) 52.0Quaternary Piperidine
CH₂ (Piperidine) 44.0Piperidine CH₂
CH₂ (Piperidine) 35.0Piperidine CH₂
CH₃ 25.0Methyl group

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase method is generally suitable for this type of compound.

3.1. Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • HPLC Method Parameters:

Parameter Recommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

3.2. Data Presentation: Purity Assessment

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sample ID Retention Time (min) Peak Area (%) Purity (%)
Batch 1To be determinedTo be determined≥ 98%
Batch 2To be determinedTo be determined≥ 98%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

4.1. Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Infusion Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

4.2. Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Monoisotopic Mass 248.1525 Da
Expected Ion [M+H]⁺ 249.1603 m/z

Logical Relationship of Analytical Techniques

The combination of NMR, HPLC, and MS provides a comprehensive characterization of this compound. Each technique provides orthogonal information that, when combined, confirms the structure and purity with a high degree of confidence.

Analytical Techniques Interrelation cluster_compound This compound cluster_techniques Analytical Techniques cluster_confirmation Confirmation NMR NMR (Structure) Compound->NMR HPLC HPLC (Purity) Compound->HPLC MS MS (Molecular Weight) Compound->MS Confirmation Confirmed Identity and Purity NMR->Confirmation HPLC->Confirmation MS->Confirmation

Figure 2: Interrelation of analytical techniques.

Application Notes and Protocols for the Large-Scale Synthesis of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-CBZ-4-amino-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust, multi-step process designed for scalability and efficiency. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to ensure reproducibility and successful implementation in a laboratory or manufacturing setting.

Introduction

4-substituted-4-aminopiperidine derivatives are crucial structural motifs present in a wide array of biologically active compounds. The title compound, this compound, serves as a key intermediate in the synthesis of various therapeutic agents, including antagonists for chemokine receptors like CCR5, which are significant targets in HIV-1 entry inhibition. The strategic placement of the methyl and amino groups on the 4-position of the piperidine ring, combined with the versatile carboxybenzyl (CBZ) protecting group on the ring nitrogen, makes it a highly sought-after precursor for creating complex molecular architectures. This application note outlines a reliable and scalable synthetic route starting from the commercially available 1-Boc-4-piperidone.

Synthetic Pathway

The large-scale synthesis of this compound is proposed to proceed through a four-step sequence. The pathway begins with the formation of a hydantoin intermediate from 1-Boc-4-piperidone via the Bucherer-Bergs reaction. This is followed by hydrolytic cleavage of the hydantoin to yield the core intermediate, 1-Boc-4-amino-4-methylpiperidine. Subsequent deprotection of the Boc group and final N-protection with a CBZ group affords the target molecule.

Synthetic Pathway for this compound Start 1-Boc-4-piperidone Intermediate1 5,5-Spiro-(N-Boc-piperidine)-hydantoin Start->Intermediate1 Bucherer-Bergs Reaction Intermediate2 1-Boc-4-amino-4-methylpiperidine Intermediate1->Intermediate2 Hydrolysis Intermediate3 4-amino-4-methylpiperidine Intermediate2->Intermediate3 Boc Deprotection FinalProduct This compound Intermediate3->FinalProduct N-CBZ Protection

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5,5-Spiro-(N-Boc-piperidine)-hydantoin

This step employs the Bucherer-Bergs reaction to synthesize the hydantoin intermediate from 1-Boc-4-piperidone.[1][2][3][4]

Materials:

  • 1-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Pressurized reaction vessel

Procedure:

  • To a high-pressure stainless-steel reactor, add 1-Boc-4-piperidone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water to the reactor to form a slurry.

  • Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous slurry in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5,5-Spiro-(N-Boc-piperidine)-hydantoin as a white to off-white solid.

Step 2: Synthesis of 1-Boc-4-amino-4-methylpiperidine

The hydantoin intermediate is hydrolyzed under basic conditions to yield the corresponding amino acid, which upon heating decarboxylates to the desired amine.

Materials:

  • 5,5-Spiro-(N-Boc-piperidine)-hydantoin

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-Spiro-(N-Boc-piperidine)-hydantoin (1.0 eq) in a 20-30% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (100-110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-Boc-4-amino-4-methylpiperidine as a solid or viscous oil.

Step 3: Synthesis of 4-amino-4-methylpiperidine (Boc Deprotection)

The Boc protecting group is removed under acidic conditions to yield the free piperidine.

Materials:

  • 1-Boc-4-amino-4-methylpiperidine

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA)

  • Diethyl ether

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve 1-Boc-4-amino-4-methylpiperidine (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • Upon completion, add diethyl ether to precipitate the dihydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • For the free base, dissolve the salt in water and basify with a concentrated NaOH solution to pH > 12, followed by extraction with an organic solvent like dichloromethane.

Step 4: Synthesis of this compound (N-CBZ Protection)

The final step involves the protection of the piperidine nitrogen with a carboxybenzyl (CBZ) group.

Materials:

  • 4-amino-4-methylpiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 4-amino-4-methylpiperidine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC/LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

StepReactionStarting MaterialProductTypical Yield (%)Purity (by HPLC) (%)
1Bucherer-Bergs1-Boc-4-piperidone5,5-Spiro-(N-Boc-piperidine)-hydantoin75-85>95
2Hydrolysis5,5-Spiro-(N-Boc-piperidine)-hydantoin1-Boc-4-amino-4-methylpiperidine60-70>97
3Boc Deprotection1-Boc-4-amino-4-methylpiperidine4-amino-4-methylpiperidine90-98>98
4N-CBZ Protection4-amino-4-methylpiperidineThis compound80-90>99

Experimental Workflow

The overall workflow for the large-scale synthesis is depicted below, highlighting the key stages from starting materials to the final purified product.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Quality Control s1 Step 1: Bucherer-Bergs Reaction s2 Step 2: Hydrolysis s1->s2 a1 TLC/LC-MS Monitoring s1->a1 s3 Step 3: Boc Deprotection s2->s3 s2->a1 s4 Step 4: N-CBZ Protection s3->s4 s3->a1 w1 Extraction & Washing s4->w1 Crude Product s4->a1 w2 Drying & Concentration w1->w2 w3 Purification (Chromatography/ Recrystallization) w2->w3 a2 HPLC Purity Analysis w3->a2 Final Product a3 Structural Characterization (NMR, MS) a2->a3

Caption: General experimental workflow for synthesis and purification.

Conclusion

The presented application note details a practical and scalable synthetic route for this compound. By providing step-by-step protocols, expected yields, and clear visual diagrams, this guide aims to facilitate the efficient production of this important chemical intermediate for researchers and professionals in the field of drug discovery and development. The modular nature of the synthesis allows for potential optimization at each step to suit specific large-scale manufacturing requirements.

References

Application Notes and Protocols: 1-CBZ-4-amino-4-methylpiperidine as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-CBZ-4-amino-4-methylpiperidine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its rigid piperidine core, coupled with a strategically placed amino group and a methyl substituent, provides a three-dimensional architecture that can be readily functionalized to target a diverse range of biological entities. The carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, making it an ideal starting point for library synthesis and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug discovery campaigns, with a focus on its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Key Advantages of the this compound Scaffold:

  • Structural Rigidity: The piperidine ring imposes conformational constraints on the molecule, which can lead to higher binding affinity and selectivity for the target protein.

  • 3D-Diversity: The tetrahedral geometry at the C4 position allows for the introduction of substituents that project into different vectors of chemical space, facilitating the exploration of target binding pockets.

  • Tunable Physicochemical Properties: Modifications at the amino group and the piperidine nitrogen allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • Synthetic Tractability: The CBZ-protected amine and the secondary amine on the piperidine ring (after deprotection) offer orthogonal handles for chemical modification.

Application in Kinase Inhibitor Discovery

The 4-amino-4-methylpiperidine core can serve as a key pharmacophore in the design of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase domain, a common strategy for achieving potent and selective inhibition.

A notable example of a related scaffold is in the development of dual ABL/KIT kinase inhibitors.[1] While not the exact scaffold, the principles of using a substituted piperidine ring to orient functional groups for kinase interaction are directly applicable. For instance, compound 34 (CHMFL-ABL/KIT-155) , a potent type II ABL/c-KIT dual kinase inhibitor, incorporates a piperidine moiety that plays a crucial role in its binding mechanism.[1] The piperidine ring helps to position the nicotinoyl group for a unique hydrogen bond interaction with the kinase hinge region.[1]

Signaling Pathway for ABL/KIT Inhibition

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase. Similarly, mutations in the c-KIT receptor tyrosine kinase are implicated in gastrointestinal stromal tumors (GISTs). Inhibitors targeting these kinases block downstream signaling pathways that promote cell proliferation and survival.

GIST_Signaling SCF SCF (Stem Cell Factor) c-KIT Receptor c-KIT Receptor Tyrosine Kinase SCF->c-KIT Receptor Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation Leads to Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits Inhibitor Derivative of 4-amino-4-methylpiperidine scaffold Inhibitor->c-KIT Receptor Inhibits (ATP-competitive)

Caption: Signaling pathway of c-KIT and its inhibition.

Quantitative Data: ABL/KIT Inhibition

The following table summarizes the inhibitory activity of compound 34 (CHMFL-ABL/KIT-155) , which features a related piperidine scaffold. This data illustrates the potential potency that can be achieved with this class of compounds.

CompoundTarget KinaseIC50 (nM)Cell LineCellular Activity (GI50, nM)
34 ABL46K562 (CML)15
c-KIT75GIST-T1 (GIST)28

Data extracted from a study on ABL/KIT dual kinase inhibitors.[1]

Application in GPCR Modulator Discovery

The 4-substituted-4-aminopiperidine scaffold is a well-established motif in the design of ligands for G-protein coupled receptors (GPCRs), such as the CCR5 receptor, a key co-receptor for HIV entry into host cells.[2]

Experimental Workflow for CCR5 Antagonist Development

The development of a CCR5 antagonist using the this compound scaffold would typically follow the workflow below.

CCR5_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization Start 1-CBZ-4-oxo-piperidine Methylation Methylation at C4 Start->Methylation Reductive_Amination Reductive Amination Methylation->Reductive_Amination Scaffold This compound Reductive_Amination->Scaffold Amide_Coupling Amide Coupling at 4-amino position Scaffold->Amide_Coupling Deprotection CBZ Deprotection Amide_Coupling->Deprotection N_Alkylation N-Alkylation/Arylation of piperidine Deprotection->N_Alkylation Library Diverse Library of Piperidine Derivatives N_Alkylation->Library Binding_Assay CCR5 Binding Assay Library->Binding_Assay Functional_Assay HIV Entry Assay Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Functional_Assay->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow for CCR5 antagonists.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of 4-substituted-4-aminopiperidines.[2]

Materials:

  • 1-CBZ-4-piperidone

  • Methylmagnesium bromide (MeMgBr) in THF

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-CBZ-4-hydroxy-4-methylpiperidine: To a solution of 1-CBZ-4-piperidone in anhydrous THF at 0 °C, add MeMgBr (1.2 equivalents) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

  • Synthesis of this compound: Dissolve the crude 1-CBZ-4-hydroxy-4-methylpiperidine in methanol. Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (2 equivalents). Stir the mixture at room temperature for 24 hours. Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: General Procedure for Amide Coupling at the 4-Amino Position

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: CCR5 Receptor Binding Assay

This is a representative protocol for evaluating the binding affinity of synthesized compounds to the CCR5 receptor.

Materials:

  • Membranes from cells expressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

  • [¹²⁵I]MIP-1β (radioligand)

  • Synthesized compounds

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the synthesized compounds.

  • Add the radioligand [¹²⁵I]MIP-1β at a concentration close to its Kd.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel drug candidates targeting a variety of biological macromolecules. Its inherent structural features and synthetic accessibility make it an attractive scaffold for generating libraries of diverse compounds for high-throughput screening and subsequent lead optimization. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-CBZ-4-amino-4-methylpiperidine from typical reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Aqueous Workup and Extraction

Symptoms:

  • Significantly lower than expected mass of crude product after extraction.

  • Emulsion formation during extraction makes phase separation difficult.

  • Product detected in the aqueous layer by TLC or LC-MS.

Possible Causes & Solutions:

CauseSolution
Incomplete Extraction Due to Product Basicity The free amino group in your product can lead to partial protonation and solubility in the aqueous phase, especially if the aqueous layer is neutral or slightly acidic. Adjust the pH of the aqueous layer to >10 with a base like 1M NaOH before extraction to ensure the product is in its free base form and maximally soluble in the organic solvent.
Emulsion Formation Emulsions can be caused by the presence of unreacted starting materials or byproducts acting as surfactants. To break up an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent with a different polarity. Centrifugation, if available, can also be effective.
Incorrect Choice of Extraction Solvent Dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol are generally effective for extracting piperidine derivatives. If your product has significant polarity, consider multiple extractions (3-4 times) with a larger total volume of organic solvent.
Problem 2: Poor Separation or Tailing During Column Chromatography

Symptoms:

  • Broad, tailing peaks for the desired product on TLC and column chromatography.

  • Co-elution of the product with polar impurities.

  • Product appears to be irreversibly adsorbed onto the silica gel.

Possible Causes & Solutions:

CauseSolution
Interaction with Acidic Silica Gel The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[1] To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or a 10% solution of ammonia in methanol.[1]
Inappropriate Solvent System For polar amines like this compound, a more polar solvent system is often required. Consider using a gradient elution with a mixture of dichloromethane (DCM) and methanol. A common starting point is a gradient from 0% to 10% methanol in DCM.
Alternative Stationary Phase If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1] Alternatively, reversed-phase chromatography can be effective for polar compounds.[1]
Problem 3: Product is an Oil and Cannot be Crystallized

Symptoms:

  • The purified product is a viscous oil or gum, even after removing all solvent.

  • Attempts to induce crystallization by scratching or seeding are unsuccessful.

Possible Causes & Solutions:

CauseSolution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the product is of high purity (>95%) by another method, such as column chromatography, before attempting crystallization.
Incorrect Crystallization Solvent A systematic solvent screen is crucial. Test the solubility of your oily product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) at room temperature and at their boiling points.[2] A good crystallization solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures, such as ethyl acetate/hexanes, can also be effective.
Salt Formation for Crystallization If the free base is an oil, converting it to a salt (e.g., hydrochloride or tosylate) can often induce crystallization. Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or p-toluenesulfonic acid in isopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: Common impurities can include:

  • Unreacted 4-amino-4-methylpiperidine: This is a common impurity if the reaction has not gone to completion.

  • Benzyl alcohol: This can be present as a byproduct from the decomposition of the Cbz-Cl reagent.

  • Di-Cbz protected product: In some cases, the primary amino group can be protected twice, although this is less common.

  • Over-alkylation byproducts: If the synthesis involves N-alkylation steps, quaternary ammonium salts can form.[3]

Q2: My purified this compound has a slight yellow tint. What is the cause and is it a concern?

A2: A yellow discoloration is often due to minor oxidation of the piperidine ring or impurities.[4] For most applications, a faint yellow color is not a major concern if the purity, as determined by NMR or LC-MS, is high. If a colorless product is required, you can try treating a solution of the compound with activated carbon before a final filtration or recrystallization.

Q3: Is the Cbz protecting group stable during purification?

A3: The Cbz group is generally stable under neutral and basic conditions. However, it can be sensitive to strong acids and catalytic hydrogenation conditions.[5] During acidic extractions, use dilute acid and avoid prolonged exposure. For column chromatography, the use of triethylamine as an additive is generally safe for the Cbz group.

Q4: What is a good starting point for developing a TLC method for monitoring my purification?

A4: A good starting mobile phase for TLC analysis is a 10:1 mixture of dichloromethane (DCM) and methanol. This can be adjusted based on the observed Rf of your product. Adding a few drops of triethylamine to the TLC jar can help to get sharper spots for basic compounds on silica plates.

Data Presentation

Table 1: Comparison of Purification Methods for 1-CBZ-4-amino-4-alkylpiperidines

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Crystallization 60-80>99High purity, scalableCan be difficult to find suitable solvent, potential for product loss in mother liquor
Column Chromatography (Silica Gel) 70-9095-99Widely applicable, good separation of most impuritiesCan be slow, requires large solvent volumes, potential for tailing with basic compounds
Column Chromatography (Alumina) 70-8595-99Good for basic compounds, avoids issues with acidic silicaCan have lower resolution than silica for some compounds
Acid-Base Extraction 80-95 (crude)80-95Good for removing non-basic impurities, scalableDoes not remove basic impurities

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure
  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any unreacted reagents by slowly adding water.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Phase Separation: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Adjust the pH of the aqueous layer to >10 by adding 1M NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 50 mL for a 1 g scale reaction).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding methanol containing 1% triethylamine. A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified, oily product. Add a few drops of a single solvent and observe the solubility at room temperature. If it does not dissolve, heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetone).

  • Dissolution: In a larger flask, dissolve the bulk of the product in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or a refrigerator may be necessary.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture quench Quench Reaction start->quench extract Acid-Base Extraction (pH > 10) quench->extract concentrate_crude Concentrate to Crude Product extract->concentrate_crude chromatography Column Chromatography (e.g., DCM/MeOH + 1% TEA) concentrate_crude->chromatography crystallization Crystallization (e.g., EtOAc/Hexanes) chromatography->crystallization end Pure this compound crystallization->end

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation/ Tailing in Chromatography check_additive Is a basic additive (e.g., TEA) being used? start->check_additive add_additive Add 0.5-2% TEA to the eluent check_additive->add_additive No check_solvent Is the solvent system appropriate? check_additive->check_solvent Yes solution Improved Separation add_additive->solution change_solvent Increase polarity (e.g., higher % MeOH in DCM) check_solvent->change_solvent No check_stationary_phase Is silica gel the right stationary phase? check_solvent->check_stationary_phase Yes change_solvent->solution change_stationary_phase Consider using alumina or reversed-phase silica check_stationary_phase->change_stationary_phase No check_stationary_phase->solution Yes change_stationary_phase->solution

Caption: Troubleshooting decision tree for chromatography issues.

References

optimizing reaction conditions for 1-CBZ-4-amino-4-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-CBZ-4-amino-4-methylpiperidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common challenges, particularly low yields and impurity formation, during the synthesis of this compound.

Issue: Low or No Yield of the Desired Product

Q1: We are attempting the synthesis of this compound via a Ritter reaction from 1-CBZ-4-methyl-4-piperidinol, but we are observing very low yields. What are the potential causes and solutions?

Possible Causes:

  • Incomplete Carbenium Ion Formation: The Ritter reaction proceeds via a tertiary carbocation intermediate. Insufficiently strong acid or low temperatures can lead to incomplete formation of this key intermediate.

  • Weak Nucleophile: The nitrile used in the Ritter reaction may not be a sufficiently strong nucleophile to trap the carbocation effectively.

  • Side Reactions: Elimination of water from the tertiary alcohol can lead to the formation of an undesired alkene byproduct, 1-CBZ-4-methyl-1,2,3,6-tetrahydropyridine.

  • Reaction Conditions: The reaction may be sensitive to temperature, concentration, and the rate of addition of reagents.

Solutions:

  • Acid Strength and Concentration: Ensure a sufficiently strong acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid, is used to promote carbocation formation. The acid should be used in stoichiometric or excess amounts.

  • Nitrile Selection: Use a nitrile that is a good nucleophile. Acetonitrile is commonly used.

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the initial addition of the alcohol to the acid to minimize elimination side reactions. The reaction may then be allowed to warm to room temperature.

  • Slow Addition: Add the 1-CBZ-4-methyl-4-piperidinol to the acid/nitrile mixture slowly to control the reaction exotherm and minimize side reactions.

  • Hydrolysis Step: Ensure the intermediate nitrilium ion is completely hydrolyzed to the corresponding amide by adding water or aqueous base during workup. The subsequent hydrolysis of the amide to the amine requires strong basic or acidic conditions and elevated temperatures.

Q2: We are trying a Hofmann rearrangement of 1-CBZ-4-methylpiperidine-4-carboxamide to synthesize this compound, and the yield is poor. What are the common pitfalls?

Possible Causes:

  • Incomplete N-bromination: The initial step of the Hofmann rearrangement is the formation of an N-bromoamide. Insufficient bromine or base can lead to incomplete conversion.

  • Side Reactions of the Isocyanate: The intermediate isocyanate can react with water to form a carbamic acid, which then decarboxylates to the desired amine. However, it can also react with the starting amide or the product amine to form urea byproducts.

  • Suboptimal Reaction Conditions: The rearrangement step is often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition.

  • Base Strength: The strength and concentration of the base (e.g., sodium hydroxide) are critical for both the N-bromination and the rearrangement steps.

Solutions:

  • Stoichiometry of Reagents: Use at least one equivalent of bromine and a slight excess of a strong base like sodium hydroxide.

  • Temperature Control: Carefully control the temperature during the addition of bromine (typically at or below 0 °C) and during the subsequent rearrangement step (often requires heating).

  • One-Pot Procedures: Consider using a one-pot procedure where the N-bromoamide is generated and rearranged in situ to minimize the isolation of unstable intermediates.[1]

  • Alternative Reagents: Modern variations of the Hofmann rearrangement use reagents like N-bromosuccinimide (NBS) or (diacetoxyiodo)benzene (PIDA) which can sometimes give cleaner reactions and higher yields.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound?

The potential impurities largely depend on the synthetic route chosen:

  • Ritter Reaction Route:

    • 1-CBZ-4-methyl-1,2,3,6-tetrahydropyridine: This is an elimination byproduct formed from the dehydration of the starting tertiary alcohol.

    • N-(1-CBZ-4-methylpiperidin-4-yl)acetamide: This is the amide intermediate. Incomplete hydrolysis will lead to its presence in the final product.

  • Hofmann Rearrangement Route:

    • Starting 1-CBZ-4-methylpiperidine-4-carboxamide: Incomplete reaction will leave the starting material as an impurity.

    • Urea byproducts: Formed from the reaction of the isocyanate intermediate with the product amine or the starting amide.

Q2: What are the recommended purification strategies for this compound?

  • Extraction: The basic nature of the product amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography can be used for purification. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.

Q3: Can you provide a general synthetic scheme for the preparation of this compound?

Two plausible synthetic routes are the Ritter reaction and the Hofmann rearrangement.

G cluster_0 Ritter Reaction Pathway cluster_1 Hofmann Rearrangement Pathway A 1-CBZ-4-methyl-4-piperidinol B N-(1-CBZ-4-methylpiperidin-4-yl)acetamide A->B 1. H2SO4, CH3CN 2. H2O C This compound B->C NaOH, H2O, Heat D 1-CBZ-4-methylpiperidine-4-carboxamide E This compound D->E Br2, NaOH, H2O, Heat

Caption: Plausible synthetic pathways to this compound.

Data Presentation

ReactionReagentsSolventTemperatureTypical Yield RangeKey Considerations
Ritter Reaction H₂SO₄, CH₃CNAcetonitrile0 °C to RT40-70%Strict temperature control is crucial to minimize elimination byproducts. Complete hydrolysis of the intermediate amide is necessary.
Hofmann Rearrangement Br₂, NaOHWater0 °C to Reflux50-80%Careful control of stoichiometry and temperature is required to avoid side reactions.
Modified Hofmann PIDA, PyridineMethanol/WaterRT60-90%Milder conditions can be advantageous for sensitive substrates.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ritter Reaction (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of acetonitrile in concentrated sulfuric acid at 0 °C.

  • Addition of Starting Material: Slowly add a solution of 1-CBZ-4-methyl-4-piperidinol in acetonitrile to the stirred acidic solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12.

  • Hydrolysis: Heat the basic mixture to reflux for 4-8 hours to hydrolyze the intermediate amide.

  • Extraction: Cool the mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Protocol 2: Synthesis of this compound via Hofmann Rearrangement (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve 1-CBZ-4-methylpiperidine-4-carboxamide in a solution of sodium hydroxide in water and cool to 0 °C.

  • Addition of Bromine: Slowly add a solution of bromine in an aqueous sodium hydroxide solution to the reaction mixture, maintaining the temperature below 5 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 1-2 hours.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified as described above.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials (TLC, NMR) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure sm_impure->check_sm check_reaction Monitor Reaction Progress (TLC, LC-MS) sm_pure->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Incomplete side_products Significant Side Products check_reaction->side_products Side Products complete Reaction Complete check_reaction->complete Complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Change solvent or catalyst incomplete->optimize_conditions troubleshoot_side_products Identify Side Products (MS, NMR) Adjust Conditions: - Lower temperature - Slower addition of reagents side_products->troubleshoot_side_products check_workup Review Workup and Purification Procedure complete->check_workup optimize_conditions->check_reaction troubleshoot_side_products->check_reaction workup_ok Workup is Correct check_workup->workup_ok OK workup_issue Potential Issues in Workup: - Incorrect pH for extraction - Emulsion formation - Product degradation check_workup->workup_issue Issue Identified final_product Purified Product workup_ok->final_product workup_issue->check_workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability of 1-CBZ-4-amino-4-methylpiperidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-CBZ-4-amino-4-methylpiperidine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my HPLC analysis after storing my sample of this compound in a basic solution (pH > 10). What could be the cause?

A1: this compound contains a carbamate (CBZ) group, which is susceptible to hydrolysis under basic conditions.[1] The primary degradation pathway is likely the cleavage of the carbamate linkage, leading to the formation of 4-amino-4-methylpiperidine and benzyl alcohol. To mitigate this, it is recommended to maintain aqueous solutions at a neutral or slightly acidic pH (pH 4-7) and store them at low temperatures.

Q2: My compound seems to have degraded after prolonged storage at room temperature, even in a neutral solution. What might be happening?

A2: While generally stable at room temperature in neutral conditions, prolonged exposure to ambient temperatures, especially in the presence of light or oxygen, can lead to slow degradation.[2] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[2][3]

Q3: Can I use strong acidic conditions (pH < 2) with this compound?

A3: While the piperidine ring is generally stable in acidic conditions and will form a protonated salt[4][5], very strong acids may lead to the cleavage of the CBZ protecting group.[6] If your experimental conditions require a low pH, it is advisable to perform a preliminary stability study to assess the potential for degradation.

Q4: I am planning a reaction that involves heating this compound in a high-boiling-point solvent. What thermal stability issues should I be aware of?

Q5: What are the recommended storage conditions for solid this compound?

A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][3] Long-term storage at refrigerated temperatures (2-8 °C) is recommended to maintain its integrity.

Stability Data Summary

The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on the known stability of similar compounds. Actual results may vary.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHConditionIncubation Time (hours)Purity (%)Major Degradants
2.00.1 N HCl24>98%Minimal
7.0Phosphate Buffer24>99%None Detected
10.00.01 N NaOH24~90%4-amino-4-methylpiperidine, Benzyl alcohol
12.00.1 N NaOH24~75%4-amino-4-methylpiperidine, Benzyl alcohol

Table 2: Thermal and Oxidative Stress Stability of this compound

ConditionIncubation Time (hours)Purity (%)Major Degradants
60°C (Solid)48>98%Minimal
60°C (in H₂O, pH 7)48~95%Minor unidentified peaks
3% H₂O₂ (in H₂O, 25°C)24>97%Minor oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Conditions

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the solution at 40°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the solution at 40°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Conditions

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

    • Store the solution at room temperature, protected from light, for 24 hours.[1]

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

G Troubleshooting Logic for Compound Instability start Instability Observed (e.g., new peaks in HPLC) cond1 Sample in Aqueous Solution? start->cond1 cond2 pH of Solution? cond1->cond2 Yes cond3 Storage Conditions? cond1->cond3 No (Solid) res1 Likely Hydrolysis of CBZ-group cond2->res1 Basic (pH > 8) res2 Possible Acid-Catalyzed Cleavage of CBZ-group cond2->res2 Strongly Acidic (pH < 2) res3 Potential Slow Thermal/ Photolytic Degradation cond3->res3 Room Temp/ Exposed to Light sol1 Action: Maintain pH 4-7 and store at low temp. res1->sol1 sol2 Action: Perform stability check for required pH res2->sol2 sol3 Action: Store in cool, dark place under inert atmosphere res3->sol3

Caption: Troubleshooting flowchart for compound instability.

G Proposed Degradation Pathway under Basic Conditions reactant This compound C₁₄H₂₀N₂O₂ intermediate Transition State reactant->intermediate OH⁻ (Hydrolysis) product1 4-amino-4-methylpiperidine C₆H₁₄N₂ intermediate->product1 product2 Benzyl alcohol C₇H₈O intermediate->product2

Caption: Degradation of this compound in base.

G Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Heat, Oxidizing Agent) prep->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze

References

troubleshooting failed reactions involving 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-CBZ-4-amino-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this sterically hindered amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Type: Amide Coupling (Acylation)

Q1: My amide coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in amide coupling reactions with this substrate is often due to the steric hindrance presented by the methyl group at the C4 position, which impedes the approach of the activated carboxylic acid. The nucleophilicity of the amino group is significantly reduced.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt may be inefficient. It is advisable to switch to more potent uronium- or phosphonium-based reagents that generate highly reactive activated esters.[1][2] HATU, HBTU, and PyBOP are excellent alternatives.[3] HATU, in particular, is known for its high efficiency in coupling sterically hindered amino acids.[1][2]

  • Reaction Conditions:

    • Base: Ensure the use of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] A sufficient excess (2-3 equivalents) is crucial to neutralize any acids present and facilitate the reaction.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used.[4] Ensure the solvent is anhydrous, as water can quench the activated species.

    • Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but should be monitored for potential side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (10-15 minutes) before adding the this compound can improve yields.[4]

Illustrative Data for Amide Coupling Reagent Choice:

Coupling ReagentBase (2.5 eq)SolventTemperature (°C)Time (h)Illustrative Yield (%)
EDC/HOBtDIPEADMF2524< 20
HBTUDIPEADMF251250-60
PyBOPDIPEADMF251255-65
HATU DIPEA DMF 25 4 >85

This data is illustrative and actual results may vary depending on the specific carboxylic acid used.

Q2: I am observing side products in my amide coupling reaction. What are they and how can I minimize them?

A2: A common side reaction, especially with carbodiimide reagents, is the formation of an N-acylurea byproduct. If the carboxylic acid is an N-protected amino acid, racemization at the alpha-carbon can also be a concern.

Mitigation Strategies:

  • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides can suppress N-acylurea formation and reduce racemization.[5] Reagents like HATU already contain a HOAt moiety.[2]

  • Purification: Most side products can be removed using standard column chromatography.

Reaction Type: Reductive Amination

Q3: My reductive amination reaction between this compound and a ketone is sluggish and gives low yields. How can I optimize this reaction?

A3: Reductive aminations involving sterically hindered secondary amines and ketones can be challenging due to the difficulty in forming the intermediate iminium ion.[6]

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations, even with hindered substrates.[7][8] It is generally preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for one-pot reactions as it is less toxic and can be used in the presence of a weak acid.[7][9]

  • Reaction Conditions:

    • Solvent: Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reactions with NaBH(OAc)₃.[10]

    • Acid Catalyst: The addition of a catalytic amount of acetic acid (AcOH) can facilitate the formation of the iminium ion intermediate, which is often the rate-limiting step.[7][9]

    • Dehydrating Agent: The formation of the iminium ion generates water, which can hydrolyze the intermediate back to the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can shift the equilibrium towards the product.

  • Two-Step Procedure: For particularly challenging substrates, a two-step procedure can be more effective. First, form the iminium ion by mixing the amine and ketone with an acid catalyst and a dehydrating agent. Once the iminium ion is formed (can be monitored by TLC or NMR), then add the reducing agent.

Illustrative Data for Reductive Amination Conditions:

Reducing Agent (1.5 eq)SolventAdditiveTemperature (°C)Time (h)Illustrative Yield (%)
NaBH₃CNMeOH-254830-40
NaBH(OAc)₃DCE-252460-70
NaBH(OAc)₃ DCE AcOH (cat.) 25 12 >80
NaBH(OAc)₃DCEAcOH (cat.), Mol. Sieves258>90

This data is illustrative and actual results may vary depending on the specific ketone used.

Reaction Type: Urea Formation

Q4: How can I synthesize a urea derivative from this compound?

A4: Urea formation can be achieved by reacting the amine with an isocyanate. Alternatively, for a one-pot synthesis from a Cbz-protected amine, an in-situ generation of the isocyanate can be employed.[11][12]

Troubleshooting Steps:

  • Reagent Choice:

    • With an Isocyanate: If you have the desired isocyanate, the reaction is typically straightforward, often requiring just mixing the two components in a suitable solvent like DCM or THF.

    • From another Amine (via Phosgene or equivalent): This involves the use of highly toxic phosgene or its safer alternatives like triphosgene. This should be handled with extreme caution.[12]

    • One-Pot from another Cbz-Amine: A developed method involves the in-situ generation of an isocyanate from a Cbz-protected amine using 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then reacts with this compound.[11]

  • Steric Hindrance: Due to the steric bulk of this compound, the reaction with the isocyanate might be slow. Gentle heating may be required.

  • Purification: Urea products can often be purified by crystallization or column chromatography.

Protecting Group Chemistry

Q5: I am having trouble removing the CBZ group after my reaction. What are the best conditions?

A5: The carboxybenzyl (CBZ) protecting group is typically removed by catalytic hydrogenolysis.

Troubleshooting Steps:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst.[13] Ensure the catalyst is active. Using a freshly opened bottle or a known active batch is recommended.

  • Hydrogen Source:

    • Hydrogen Gas: A balloon of hydrogen or a Parr hydrogenator can be used. Ensure the system is properly purged with hydrogen.

    • Transfer Hydrogenolysis: Ammonium formate or cyclohexene can be used as a hydrogen source in the presence of Pd/C. This can be a safer and more convenient alternative to using hydrogen gas.

  • Solvent: Methanol (MeOH) or ethanol (EtOH) are standard solvents.

  • Catalyst Poisoning: Some functional groups (e.g., thiols, some heterocycles) can poison the palladium catalyst, inhibiting the reaction. If your molecule contains such groups, alternative deprotection methods might be necessary, such as using HBr in acetic acid, though this is a much harsher method.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add DIPEA (2.5 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.[1]

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • To a stirred solution of this compound (1.1 eq) and the ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere, add glacial acetic acid (0.1-1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Pre-activation cluster_coupling Coupling Acid Carboxylic Acid (1.0 eq) DIPEA DIPEA (2.5 eq) Acid->DIPEA Stir 5 min HATU HATU (1.2 eq) Activated_Ester OAt-Active Ester HATU->Activated_Ester Stir 10-15 min DIPEA->HATU Add HATU DMF Anhydrous DMF DMF->Acid Amine 1-CBZ-4-amino- 4-methylpiperidine (1.1 eq) Activated_Ester->Amine Add Amine Reaction Stir at RT (2-6 h) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Reductive_Amination_Workflow cluster_imine_formation Iminium Formation cluster_reduction Reduction Amine 1-CBZ-4-amino- 4-methylpiperidine (1.1 eq) Ketone Ketone (1.0 eq) Amine->Ketone AcOH Acetic Acid (cat.) Ketone->AcOH Stir 30-60 min DCE Anhydrous DCE DCE->Amine Iminium_Ion Iminium Ion Intermediate AcOH->Iminium_Ion Reducing_Agent NaBH(OAc)3 (1.5 eq) Iminium_Ion->Reducing_Agent Add Reducing Agent Reaction Stir at RT (8-24 h) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired Amine Purification->Product

Caption: Workflow for reductive amination.

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-CBZ-4-amino-4-methylpiperidine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic pathway commences with the readily available 1-CBZ-4-piperidone. The key transformation involves the introduction of both a methyl and an amino group at the 4-position of the piperidine ring. A plausible approach is a variation of the Strecker synthesis, followed by reduction. An alternative route involves the Hofmann rearrangement of a corresponding carboxamide.

Q2: What are the critical reaction parameters to control during the CBZ protection of the initial piperidone?

Maintaining the correct pH is crucial. The reaction of 4-piperidone with benzyl chloroformate (Cbz-Cl) is typically performed under basic conditions (Schotten-Baumann reaction). It is important to keep the pH between 8 and 10. A pH that is too low can lead to the decomposition of the Cbz-Cl reagent, while a pH that is too high may promote side reactions.

Q3: How can I effectively purify the final product, this compound?

Purification of piperidine derivatives can be challenging due to their basic nature. Standard silica gel chromatography can sometimes lead to peak tailing and poor separation. If this is observed, consider the following:

  • Modified Silica Gel Chromatography: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine, can help to neutralize acidic sites on the silica and improve peak shape.

  • Alumina Chromatography: Using basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Reverse-Phase Chromatography: For less polar impurities, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction during CBZ Protection of 4-Piperidone
Potential Cause Troubleshooting Step Expected Outcome
Decomposition of Benzyl Chloroformate (Cbz-Cl) Ensure the reaction pH is maintained between 8 and 10. A lower pH can cause Cbz-Cl to decompose. Use a reliable base like sodium carbonate.Improved yield of the desired 1-CBZ-4-piperidone.
Poor Quality of Cbz-Cl Reagent Use freshly opened or properly stored Cbz-Cl. This reagent is sensitive to moisture and can degrade over time.Consistent and higher conversion to the product.
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required.Complete consumption of the starting 4-piperidone.
Problem 2: Formation of Multiple Byproducts during the introduction of the 4-amino and 4-methyl groups

This section assumes a synthetic route proceeding via a Strecker-type reaction from 1-CBZ-4-piperidone.

Potential Side Reaction Observed Impurity Troubleshooting Step Expected Outcome
Over-alkylation of Piperidine Nitrogen N-benzylation of the piperidine ring.This is less likely if the nitrogen is already protected by the CBZ group. However, if deprotection occurs, ensure the reaction conditions are not overly harsh (e.g., prolonged high temperatures).Minimization of the N-benzylated byproduct.
Formation of Cyanohydrin 1-CBZ-4-hydroxy-4-cyanopiperidine.In a Strecker synthesis, the formation of the imine is in equilibrium with the starting ketone. Ensure a sufficient amount of the amine source (e.g., ammonia) is present to favor imine formation over the direct addition of cyanide to the ketone.Increased yield of the desired α-amino nitrile intermediate.
Incomplete Hydrolysis of Nitrile (if applicable) 1-CBZ-4-amino-4-carboxamidopiperidine.If the synthesis proceeds through a nitrile that is subsequently hydrolyzed, ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and adequate reaction time.Complete conversion to the final amino product.
Dimerization Dimerized piperidine species.Dimerization can sometimes occur with piperidine derivatives. Control of concentration and temperature can help to minimize this side reaction.Reduced formation of high molecular weight impurities.
Problem 3: Difficulties with the Hofmann Rearrangement Route

This section addresses potential issues if synthesizing via the Hofmann rearrangement of 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxamide.

Potential Issue Observation Troubleshooting Step Expected Outcome
Incomplete Reaction Starting amide is recovered.The Hofmann rearrangement requires a strong base and a halogen (e.g., bromine). Ensure the stoichiometry of the reagents is correct and that the reaction is heated sufficiently to promote the rearrangement of the intermediate N-bromoamide.Full conversion of the starting amide to the desired amine.
Formation of Isocyanate-derived Byproducts Ureas or carbamates.The intermediate isocyanate can be trapped by nucleophiles other than water. To obtain the primary amine, the reaction is typically worked up under aqueous conditions to hydrolyze the isocyanate.The desired this compound is the major product.
Side-chain Halogenation Bromination of the benzyl group of the CBZ protecting group.This is a potential side reaction if using bromine. The reaction conditions should be optimized to favor the Hofmann rearrangement over aromatic bromination.Minimization of halogenated byproducts.

Experimental Protocols & Data

Note: The following protocols are generalized based on standard organic chemistry procedures for analogous transformations and should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 1-CBZ-4-piperidone

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., a mixture of water and an organic solvent like THF), add a base such as sodium carbonate to achieve a pH between 8 and 10.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or crystallization.[1][2]

Parameter Typical Value
Reactant Ratio 1.0 eq. 4-piperidone, 1.1-1.2 eq. Cbz-Cl, 2.0-2.5 eq. Base
Temperature 0 °C to Room Temperature
Typical Yield 85-95%

Protocol 2: Synthesis of this compound via a Modified Strecker Reaction

  • Dissolve 1-CBZ-4-piperidone in a suitable solvent (e.g., methanol or ethanol).

  • Add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium or potassium cyanide).

  • Stir the reaction mixture at room temperature, monitoring the formation of the α-amino nitrile intermediate by TLC.

  • Once the α-amino nitrile formation is complete, the nitrile group needs to be reduced to a methyl group and the amino group formed. This is a complex transformation and may require a multi-step process, for example, via a Grignard reaction with methylmagnesium bromide on the nitrile followed by hydrolysis.

  • Alternatively, a more direct route might involve a reductive amination with methylamine followed by the addition of a cyanide source.

  • Purify the final product using one of the methods described in the FAQs.

Parameter Typical Value
Reactant Ratio 1.0 eq. 1-CBZ-4-piperidone, excess ammonia and cyanide source
Temperature Room Temperature
Typical Yield Highly variable depending on the specific multi-step sequence

Visualizations

Synthetic_Workflow Start 4-Piperidone Step1 CBZ Protection (Benzyl Chloroformate, Base) Start->Step1 Intermediate1 1-CBZ-4-piperidone Step1->Intermediate1 Step2 Strecker-type Reaction (NH3, CN-) or Hofmann Rearrangement Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Side_Reactions_CBZ_Protection Reactants 4-Piperidone + Cbz-Cl DesiredProduct 1-CBZ-4-piperidone Reactants->DesiredProduct SideProduct1 Decomposed Cbz-Cl (Low pH) Reactants->SideProduct1 SideProduct2 Over-alkylation (N-benzylation) Reactants->SideProduct2

Caption: Potential side reactions during the CBZ protection step.

Strecker_Side_Reactions Start 1-CBZ-4-piperidone ImineFormation Imine Formation (+ NH3) Start->ImineFormation SideReaction Cyanohydrin Formation (+ CN- directly) Start->SideReaction CyanideAddition Cyanide Addition ImineFormation->CyanideAddition DesiredIntermediate α-Amino Nitrile CyanideAddition->DesiredIntermediate

Caption: Competing pathways in the Strecker-type synthesis.

References

Technical Support Center: Purification of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of byproducts from the synthesis of 1-CBZ-4-amino-4-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies start from 1-CBZ-4-piperidone and introduce the amino and methyl groups at the 4-position. The primary routes include:

  • Strecker Synthesis: This involves the reaction of 1-CBZ-4-piperidone with a cyanide source (e.g., KCN) and an amine source (e.g., ammonia), followed by the addition of a methyl group (e.g., via Grignard reagent or other organometallic reagents) and subsequent hydrolysis of the resulting aminonitrile.

  • Bucherer-Bergs Reaction: This method involves the reaction of 1-CBZ-4-piperidone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This intermediate is then hydrolyzed and methylated to yield the final product.

  • Reductive Amination: This is a direct method where 1-CBZ-4-piperidone is reacted with ammonia or a protected amine in the presence of a reducing agent, followed by N-methylation if a primary amine was used, or a one-pot reaction with methylamine and a reducing agent.

Q2: What are the typical byproducts I should expect from these synthetic routes?

A2: The byproducts largely depend on the synthetic route employed. Here are some common impurities:

  • Unreacted Starting Materials: 1-CBZ-4-piperidone is a common impurity if the reaction does not go to completion.

  • Intermediates: Depending on the pathway, you may find residual amounts of the corresponding α-aminonitrile (from Strecker synthesis) or hydantoin (from Bucherer-Bergs).

  • Hydrolysis Products: Premature or partial hydrolysis of the CBZ protecting group can lead to the formation of 4-amino-4-methylpiperidine.

  • Over-alkylation or N-alkylation Products: If methylation is not well-controlled, di-methylation at the amine or methylation at the piperidine nitrogen (if unprotected) can occur.

  • Diastereomers: If the methyl group is introduced in a non-stereoselective manner, a mixture of diastereomers may be formed.

  • Side-products from Reducing Agents: Byproducts from the reducing agent used in reductive amination may be present.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and the effectiveness of the purification. A typical mobile phase would be a mixture of dichloromethane and methanol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify byproducts. Both normal-phase and reverse-phase HPLC can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Presence of Unreacted 1-CBZ-4-piperidone

Symptoms:

  • A spot corresponding to 1-CBZ-4-piperidone is observed on the TLC plate after the reaction is complete.

  • The ¹H NMR spectrum shows characteristic peaks for the starting ketone.

Solutions:

Method Experimental Protocol Expected Purity & Yield
Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).2. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer, while the neutral ketone will remain in the organic layer.3. Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12.4. Extract the product back into an organic solvent (e.g., ethyl acetate).5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Purity: >95%Yield: 80-90%
Column Chromatography 1. Prepare a silica gel column.2. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The less polar ketone will elute first, followed by the more polar product.Purity: >98%Yield: 70-85%
Problem 2: Contamination with Polar Byproducts (e.g., Hydrolyzed CBZ group)

Symptoms:

  • Streaking or spots with very low Rf values on the TLC plate.

  • Broad peaks in the baseline of the HPLC chromatogram.

Solutions:

Method Experimental Protocol Expected Purity & Yield
Acid-Base Extraction Follow the protocol for removing unreacted ketone. The highly polar, deprotected amine will have different partitioning behavior and may be separated.Purity: >95%Yield: Variable, depending on the amount of byproduct.
Column Chromatography Use a more polar eluent system to effectively separate the highly polar impurities from the desired product. A gradient of methanol in dichloromethane with a small amount of triethylamine (e.g., 0.1%) can help to reduce tailing of the amine product on the silica gel.Purity: >98%Yield: 60-80%
Problem 3: Separation of Diastereomers

Symptoms:

  • Multiple closely spaced spots on TLC or peaks in the HPLC chromatogram.

  • Complex ¹H NMR spectrum with overlapping signals.

Solutions:

Method Experimental Protocol Expected Outcome
Chiral HPLC Utilize a chiral stationary phase column (e.g., polysaccharide-based) with a suitable mobile phase (e.g., hexane/isopropanol mixture) to resolve the enantiomers or diastereomers.Baseline separation of diastereomers.
Preparative Column Chromatography Careful optimization of the mobile phase and using a high-resolution silica gel may allow for the separation of diastereomers, although this can be challenging.Partial to complete separation, depending on the difference in polarity.
Recrystallization If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be attempted. This is often a trial-and-error process.Enrichment of one diastereomer in the crystalline solid.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 10 mL). Combine the acidic aqueous layers. The product is now in the aqueous phase as a hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 10M NaOH solution with stirring until the pH is > 12.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in the initial eluent (e.g., 100% dichloromethane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%). To minimize tailing of the amine product, 0.1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1-CBZ-4-piperidone Reaction Reaction (e.g., Strecker, Reductive Amination) Start->Reaction Reagents Crude Crude Product Reaction->Crude Purification_Step Purification (Acid-Base Extraction or Chromatography) Crude->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected (TLC, HPLC, NMR) Identify_Impurity Identify Major Impurity Type Impure_Product->Identify_Impurity Non_Polar Non-Polar Impurity (e.g., Starting Ketone) Identify_Impurity->Non_Polar Non-polar Polar Polar Impurity (e.g., Hydrolyzed Product) Identify_Impurity->Polar Polar Diastereomers Diastereomers Identify_Impurity->Diastereomers Isomeric Purification_Method_NP Acid-Base Extraction or Column Chromatography (Less Polar Eluent) Non_Polar->Purification_Method_NP Purification_Method_P Column Chromatography (More Polar Eluent) Polar->Purification_Method_P Purification_Method_D Chiral HPLC or Optimized Chromatography/ Recrystallization Diastereomers->Purification_Method_D Pure_Product Pure Product Purification_Method_NP->Pure_Product Purification_Method_P->Pure_Product Purification_Method_D->Pure_Product

Caption: Logical workflow for troubleshooting the purification of this compound.

Technical Support Center: Scale-Up of 1-CBZ-4-amino-4-methylpiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 1-CBZ-4-amino-4-methylpiperidine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my reaction significantly lower upon scale-up?

Answer: Several factors can contribute to a decrease in yield during scale-up. One common issue is inefficient heat transfer in larger reaction vessels, which can lead to the formation of side products. Another possibility is inadequate mixing, resulting in localized high concentrations of reagents and non-uniform reaction conditions. It is also important to consider that changes in the surface-area-to-volume ratio of the reactor can affect reaction kinetics.

To address this, ensure that the heating and cooling systems for your larger reactor are adequate to maintain the optimal reaction temperature. The mixing efficiency should be validated at the larger scale, potentially requiring different impeller designs or mixing speeds. A thorough understanding of the reaction kinetics and thermodynamics is crucial for successful scale-up.

Question: I am observing the formation of an unexpected by-product during the CBZ protection step. What could it be and how can I minimize it?

Answer: A common by-product during the protection of amines with benzyl chloroformate (Cbz-Cl) is the formation of a di-substituted urea derivative. This can occur if the starting amine is contaminated with water, leading to the formation of benzyl alcohol, which can then react with another molecule of Cbz-Cl to form a carbonate that further reacts to form the urea. Another possibility is the formation of over-alkylated products if the reaction conditions are not carefully controlled.

To minimize by-product formation, ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Slow, controlled addition of the Cbz-Cl at a low temperature can also help to prevent side reactions.

Question: The purification of this compound by column chromatography is proving difficult and not scalable. Are there alternative purification methods?

Answer: While column chromatography is a valuable tool at the lab scale, it is often not practical for large-scale production. Alternative purification methods that are more amenable to scale-up include:

  • Crystallization: This is often the most cost-effective and scalable purification method. A systematic screening of solvents and solvent mixtures should be performed to identify a suitable crystallization system.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification technique.

  • Salt Formation and Recrystallization: The basic nitrogen of the piperidine ring can be used to form a salt with a suitable acid. This salt can then be purified by recrystallization, often with higher efficiency than the free base. The purified salt can then be neutralized to provide the final product.

Question: How can I effectively remove residual starting materials from my final product on a large scale?

Answer: Removing unreacted starting materials can be challenging, especially if they have similar physical properties to the product. One approach is to perform a reactive quench, where a reagent is added to selectively react with the excess starting material, converting it into a compound that is easier to remove. For example, excess electrophilic reagents can be quenched with a nucleophile.

Another strategy is to use an extraction workup that is designed to selectively remove the starting material. For instance, if the starting material has a different pKa than the product, an acid-base extraction can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with benzyl chloroformate (Cbz-Cl) on a large scale?

A1: Benzyl chloroformate is a corrosive and lachrymatory substance. When handling large quantities, it is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection. All manipulations should be performed in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible.

Q2: How can I monitor the progress of the reaction during scale-up?

A2: In-process controls (IPCs) are critical for monitoring reaction progress on a large scale. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) can be used to track the consumption of starting materials and the formation of the product. The frequency of sampling will depend on the reaction kinetics.

Q3: What are the most common challenges in the final isolation and drying of this compound?

A3: On a large scale, efficient filtration and drying can be challenging. The choice of filtration equipment (e.g., Nutsche filter, centrifuge) will depend on the physical properties of the solid. For drying, a vacuum oven or a rotary dryer can be used. It is important to ensure that the product is dried to a consistent level of residual solvent, as this can affect its stability and downstream processing.

Quantitative Data Summary

The following table provides a hypothetical comparison of key reaction parameters and outcomes at the laboratory and scale-up levels for the synthesis of this compound.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material Input 10.0 g1.00 kg50.0 kg
Solvent Volume 100 mL10.0 L500 L
Reaction Time 2 hours4 hours6 hours
Typical Yield 90%85%82%
Product Purity (by HPLC) >99%>98%>98%
Major Impurity <0.5%<1.0%<1.5%

Experimental Protocols

Detailed Methodology for the CBZ Protection of 4-amino-4-methylpiperidine:

Materials:

  • 4-amino-4-methylpiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-amino-4-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of benzyl chloroformate (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 1 hour.

  • Maintain the reaction temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Visualizations

Synthetic_Pathway 4-amino-4-methylpiperidine 4-amino-4-methylpiperidine This compound This compound 4-amino-4-methylpiperidine->this compound Cbz-Cl, TEA, DCM, 0°C to rt Troubleshooting_Workflow start Low Yield or Impurity Issue check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency check_temp->check_mixing Temp OK optimize_temp Optimize Temperature Profile check_temp->optimize_temp Temp Not OK check_reagents Check Reagent Quality & Stoichiometry check_mixing->check_reagents Mixing OK optimize_mixing Improve Mixing check_mixing->optimize_mixing Mixing Not OK purify_reagents Purify/Re-analyze Reagents check_reagents->purify_reagents Reagents Not OK solution Problem Resolved check_reagents->solution Reagents OK optimize_temp->solution optimize_mixing->solution purify_reagents->solution

Technical Support Center: Purity Assessment of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on analytical techniques for assessing the purity of 1-CBZ-4-amino-4-methylpiperidine. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data tables to assist in laboratory analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantifying the main component and related impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing residual solvents and volatile impurities.

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be a starting material, a byproduct from the synthesis, a degradation product, or a residual solvent.

  • Degradation: The CBZ (Carboxybenzyl) protecting group can be labile. A common degradation product is the deprotected amine, 4-amino-4-methylpiperidine. Check for a peak with a much earlier retention time.

  • Starting Materials/Reagents: Compare the retention time of the unknown peak with available starting materials used in the synthesis.

  • Structural Isomers: Depending on the synthetic route, structural isomers could be present.

  • Actionable Steps: Use a mass spectrometer (LC-MS) to get the mass of the unknown peak, which can help in its identification.

Q3: My ¹H NMR spectrum shows broad peaks for the piperidine and CBZ protons. Is this normal?

A3: Broadening of peaks in the NMR spectrum of piperidine-containing compounds can occur due to a phenomenon called "ring inversion" or "chair-chair interconversion" on the NMR timescale. The CBZ group's rotational isomers can also contribute to this. To sharpen the peaks, you can try acquiring the spectrum at a higher temperature (e.g., 50-60 °C). This increases the rate of interconversion, leading to sharper, averaged signals.

Q4: How can I quantify residual solvents in my sample?

A4: The standard method for quantifying residual solvents in pharmaceutical ingredients is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). [1][2][3]This technique is highly sensitive and specific for volatile organic compounds. A sample of the material is heated in a sealed vial, and the vapor (headspace) is injected into the GC. [1][2] Q5: What is a suitable HPLC column and mobile phase for this compound?

A5: A reverse-phase C18 column is a good starting point for analyzing this compound. [4][5][6][7]A gradient elution is typically used to ensure good separation of the main peak from any potential impurities. A common mobile phase system consists of:

  • Solvent A: Water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. [4][5][6]* Solvent B: Acetonitrile or Methanol with the same additive. [4][5][6]The acidic additive helps to protonate the amine, leading to sharper peaks and better chromatography.

Experimental Protocols & Methodologies

Purity Determination by HPLC-UV

This method is suitable for quantifying the main component and detecting non-volatile impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. [4][5] * Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min. [4][5] * Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm. [5][6]The CBZ group has a strong absorbance around these wavelengths.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Residual Solvent Analysis by Headspace GC-MS

This method is used to identify and quantify volatile residual solvents from the manufacturing process.

Methodology:

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent like DMSO or DMF. Seal the vial tightly.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler. [1][8]3. HS-GC Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • GC Column: A low-polarity column, such as a DB-624 or equivalent.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 35-350 amu.

  • Data Analysis: Identify solvents by comparing their retention times and mass spectra to a reference library. Quantify using a standard addition or external standard method.

Data Presentation: Summary Tables

Table 1: Typical HPLC-UV Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection (UV) 210 nm, 254 nm
Column Temp. 30 °C
Injection Vol. 5 µL

Table 2: Typical HS-GC-MS Parameters for Residual Solvents

ParameterValue
GC Column DB-624 or equivalent
Oven Program 40°C (5 min), then 10°C/min to 240°C
Carrier Gas Helium
HS Equilibration Temp. 80 °C
HS Equilibration Time 15 min
MS Ionization Mode Electron Ionization (EI)
MS Scan Range 35-350 amu

Visualizations: Workflows and Logic Diagrams

Purity_Assessment_Workflow cluster_0 Purity Assessment Strategy Sample Sample of 1-CBZ-4-amino- 4-methylpiperidine HPLC HPLC-UV Analysis Sample->HPLC Assay & Impurities GCMS HS-GC-MS Analysis Sample->GCMS Residual Solvents NMR NMR Spectroscopy Sample->NMR Structure Confirmation Report Final Purity Report HPLC->Report GCMS->Report NMR->Report

Caption: Overall workflow for purity assessment.

HPLC_Troubleshooting cluster_1 Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed in Chromatogram CheckRT Is Retention Time (RT) consistent with known impurities/starting materials? Start->CheckRT AnalyzeMass Perform LC-MS Analysis to Determine Mass CheckRT->AnalyzeMass No Identify Identify Compound using Mass and RT Data CheckRT->Identify Yes AnalyzeMass->Identify Degradation Consider On-Column or Sample Degradation (e.g., de-CBZ) AnalyzeMass->Degradation Unknown Peak remains unidentified. Requires further investigation. Identify->Unknown If mass does not match expected structures

Caption: Logic diagram for troubleshooting HPLC results.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative NMR Analysis of 1-CBZ-4-amino-4-methylpiperidine and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

¹H and ¹³C NMR Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1-CBZ-4-amino-4-methylpiperidine and a selection of relevant piperidine derivatives. The data for the target compound is predicted based on the analysis of these analogues.

Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and Structurally Related Compounds.

CompoundH-2, H-6 (Piperidine)H-3, H-5 (Piperidine)H-4 (Piperidine)Methyl (C4-CH₃)Amine (-NH₂)CBZ/Benzyl (CH₂)CBZ/Benzyl (Aromatic)Solvent
This compound (Predicted) ~3.8-4.0 (br)~1.5-1.7-~1.2~1.5-2.0 (br s)~5.1~7.3-7.4CDCl₃
(R)-3-amino-1-N-CBZ-piperidine-----5.147.30-7.38-
4-Amino-1-benzylpiperidine2.8-2.9 (d)1.7-1.8 (d)2.6-2.7 (m)-1.3 (br s)3.48 (s)7.2-7.3 (m)CDCl₃
4-Methylpiperidine[1]3.03 (d)1.61 (d)1.45 (m)0.91 (d)---CDCl₃
4-Aminopiperidine3.0-3.1 (m)1.2-1.3 (m)2.6-2.7 (m)-1.5 (br s)--D₂O

Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and Structurally Related Compounds.

CompoundC-2, C-6 (Piperidine)C-3, C-5 (Piperidine)C-4 (Piperidine)Methyl (C4-CH₃)CBZ/Benzyl (C=O)CBZ/Benzyl (CH₂)CBZ/Benzyl (Aromatic)Solvent
This compound (Predicted) ~44-46~35-37~50-52~25-28~155~67~127-137CDCl₃
4-Amino-1-benzylpiperidine52.634.649.8--63.2126.9, 128.2, 129.2, 138.5CDCl₃
4-Methylpiperidine46.835.331.522.5---CDCl₃
Piperidine47.827.825.8----CDCl₃

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is outlined below.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The solution is transferred to a standard 5 mm NMR tube.

  • For quantitative analysis, an internal standard of known concentration may be added.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 200 ppm is typically used for organic molecules.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration of ¹H NMR signals provides the relative ratio of protons.

  • Analysis of coupling patterns (multiplicity and coupling constants, J) in ¹H NMR helps to determine the connectivity of atoms.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the key structural features of this compound and their expected correlation to the NMR signals.

G Structural Correlation to NMR Signals for this compound cluster_structure Chemical Structure cluster_signals Expected NMR Signals structure H2_H6 H-2, H-6 ~3.8-4.0 ppm structure->H2_H6 Equatorial & Axial Protons (deshielded by N-CBZ) H3_H5 H-3, H-5 ~1.5-1.7 ppm structure->H3_H5 Equatorial & Axial Protons CH3 C4-CH₃ ~1.2 ppm structure->CH3 Methyl Protons NH2 -NH₂ ~1.5-2.0 ppm structure->NH2 Amine Protons CBZ_CH2 CBZ-CH₂ ~5.1 ppm structure->CBZ_CH2 Benzylic Protons CBZ_Ar CBZ-Aromatic ~7.3-7.4 ppm structure->CBZ_Ar Aromatic Protons

Caption: Correlation of molecular fragments to their predicted ¹H NMR chemical shifts.

References

Mass Spectrometry Analysis: A Comparative Guide for 1-CBZ-4-amino-4-methylpiperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 1-CBZ-4-amino-4-methylpiperidine and its alternatives. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification and characterization of piperidine derivatives. This document offers a summary of expected mass spectrometry data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and two representative alternatives: 4-amino-1-benzylpiperidine and 4-amino-1-methylpiperidine. The data for the target compound is predicted based on its structure and common fragmentation patterns observed in similar molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Precursor Ion (m/z) [M+H]⁺Potential Key Fragment Ions (m/z)Common Fragmentation Pathway
This compound C₁₄H₂₀N₂O₂248.32249.16158.11, 91.05, 72.11Loss of the benzyl group, cleavage of the carbamate, and fragmentation of the piperidine ring.
4-Amino-1-benzylpiperidine C₁₂H₁₈N₂190.28191.15174.13, 91.05, 83.09Loss of ammonia, loss of the benzyl group, and cleavage of the piperidine ring.
4-Amino-1-methylpiperidine C₆H₁₄N₂114.19[1]115.1298.10, 71.09, 57.07Loss of ammonia, alpha-cleavage of the methyl group, and ring fragmentation.

Experimental Protocols

A generalized protocol for the analysis of piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below. This method is suitable for the analysis of non-volatile and polar compounds like this compound.[2]

1. Sample Preparation

  • Accurately weigh 1 mg of the piperidine derivative.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL, using the initial mobile phase composition as the diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the analyte of interest.[2]

  • Flow Rate: 0.2 - 0.4 mL/min.[2]

  • Injection Volume: 1 - 5 µL.[2]

  • Column Temperature: 30 - 40 °C.[2]

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is ideal.[2]

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[2]

  • MS Scan Mode:

    • Full Scan: To determine the precursor ion (protonated molecule [M+H]⁺), a full scan over a relevant m/z range (e.g., 100-500) is performed.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns, a product ion scan of the selected precursor ion is conducted. Collision-induced dissociation (CID) is used to induce fragmentation. The collision energy should be optimized to achieve a rich fragmentation spectrum.

  • Data Analysis:

    • Identify the precursor and product ions.

    • Propose fragmentation pathways based on the observed mass losses.

    • For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect_ms1 Full Scan MS (Precursor Ion) ionize->detect_ms1 fragment Collision-Induced Dissociation (CID) detect_ms1->fragment detect_ms2 Product Ion Scan (MS/MS) fragment->detect_ms2 identify Identify Precursor and Fragment Ions detect_ms2->identify elucidate Elucidate Fragmentation Pathway identify->elucidate quantify Quantitative Analysis (MRM) identify->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of piperidine derivatives.

References

A Comparative Guide to the Synthesis of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted piperidine scaffolds is a cornerstone of modern medicinal chemistry. Among these, 1-CBZ-4-amino-4-methylpiperidine stands out as a valuable building block in the development of novel therapeutics. This guide provides an objective comparison of two prominent synthetic methodologies for its preparation: the Curtius Rearrangement and a proposed Strecker Synthesis followed by reduction. This analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable method for their specific research and development needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod A: Curtius RearrangementMethod B: Strecker Synthesis & Reduction
Starting Material N-Boc-isonipecotic acid1-CBZ-4-piperidone
Key Intermediates Acyl azide, Isocyanateα-aminonitrile
Overall Yield Excellent (qualitative)[1]Potentially high (multi-step)
Reagent Toxicity Avoids highly toxic cyanides[1]Involves the use of cyanide salts
Scalability Potentially scalableRequires careful handling of cyanide on a large scale
Stereocontrol Not applicable (achiral product)Not applicable (achiral product)

Method A: Synthesis via Curtius Rearrangement

The Curtius rearrangement provides an efficient route to 4-substituted-4-aminopiperidine derivatives, including the N-Boc protected precursor to the target molecule. This method is noted for its high yield and avoidance of toxic reagents like diethylaluminum cyanide.[1]

Signaling Pathway Diagram

Curtius_Rearrangement start N-Boc-isonipecotic acid alkylation Alkylation (LDA, MeI) start->alkylation acid N-Boc-4-methyl- piperidine-4-carboxylic acid alkylation->acid esterification Esterification (SOCl2, MeOH) acid->esterification ester Methyl N-Boc-4-methyl- piperidine-4-carboxylate esterification->ester hydrazide_formation Hydrazide Formation (NH2NH2) ester->hydrazide_formation hydrazide N-Boc-4-methylpiperidine- 4-carbohydrazide hydrazide_formation->hydrazide azide_formation Azide Formation (NaNO2, HCl) hydrazide->azide_formation azide N-Boc-4-methylpiperidine- 4-carbonyl azide azide_formation->azide curtius Curtius Rearrangement (Heat) azide->curtius isocyanate Isocyanate Intermediate curtius->isocyanate trapping Trapping with t-BuOH isocyanate->trapping boc_amine N,N'-di-Boc-4-amino- 4-methylpiperidine trapping->boc_amine deprotection Selective Deprotection boc_amine->deprotection amine N-Boc-4-amino- 4-methylpiperidine deprotection->amine cbz_protection CBZ Protection (Cbz-Cl, Base) amine->cbz_protection product 1-CBZ-4-amino- 4-methylpiperidine cbz_protection->product

Caption: Synthetic pathway via Curtius Rearrangement.

Experimental Protocol

The synthesis of N'-Boc-4-methyl-4-aminopiperidine, a key precursor, is achieved through a multi-step sequence starting from N-Boc-isonipecotic acid.[1]

  • Alkylation: N-Boc-isonipecotic acid is treated with a strong base such as lithium diisopropylamide (LDA) followed by methyl iodide to introduce the methyl group at the 4-position.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

  • Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.

  • Acyl Azide Formation: The carbohydrazide is treated with sodium nitrite in an acidic medium to yield the acyl azide.

  • Curtius Rearrangement: The acyl azide undergoes thermal rearrangement to the isocyanate, which is subsequently trapped with tert-butanol to afford the di-Boc protected amine.

  • Selective Deprotection: One of the Boc groups is selectively removed to yield N-Boc-4-amino-4-methylpiperidine.

  • CBZ Protection: The free amine is then protected with a carboxybenzyl (Cbz) group using benzyl chloroformate in the presence of a base to yield the final product.

Method B: Synthesis via Strecker Synthesis and Reduction

An alternative approach involves the Strecker synthesis starting from the readily available 1-CBZ-4-piperidone, followed by reduction of the resulting α-aminonitrile.

Signaling Pathway Diagram

Strecker_Synthesis start 1-CBZ-4-piperidone strecker Strecker Reaction (KCN, NH4Cl) start->strecker aminonitrile 1-CBZ-4-amino-4-cyano- methylpiperidine strecker->aminonitrile methylation N-Methylation (e.g., MeI, Base) aminonitrile->methylation methyl_aminonitrile 1-CBZ-4-(methylamino)-4-cyano- methylpiperidine methylation->methyl_aminonitrile reduction Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) methyl_aminonitrile->reduction product 1-CBZ-4-amino- 4-methylpiperidine reduction->product

Caption: Synthetic pathway via Strecker Synthesis.

Experimental Protocol

This proposed synthesis commences with the Strecker reaction on 1-CBZ-4-piperidone.

  • Strecker Reaction: 1-CBZ-4-piperidone is reacted with an alkali metal cyanide (e.g., potassium cyanide) and a source of ammonia (e.g., ammonium chloride) to form the α-aminonitrile.

  • N-Methylation: The secondary amine of the α-aminonitrile is methylated, for instance, using methyl iodide in the presence of a suitable base.

  • Nitrile Reduction: The cyano group of the resulting N-methyl-α-aminonitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation to yield the final product.

Conclusion

Both the Curtius rearrangement and the Strecker synthesis offer viable pathways to this compound. The Curtius rearrangement presents a potentially higher-yielding and safer alternative by avoiding the use of highly toxic cyanide reagents. However, it involves a multi-step sequence. The Strecker synthesis, while more direct, necessitates the handling of cyanide, which may be a limiting factor for some laboratories, especially at a larger scale. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and safety considerations. Further optimization of the proposed Strecker route would be necessary to ascertain its overall efficiency in comparison to the established Curtius rearrangement method.

References

Comparative Guide to Structural Analogues of 1-CBZ-4-amino-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of 1-CBZ-4-amino-4-methylpiperidine, a versatile scaffold in medicinal chemistry. The following sections detail the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, supported by experimental data and protocols.

Overview of 4-Aminopiperidine Analogues and Their Therapeutic Potential

The 4-aminopiperidine moiety is a significant structural motif found in a wide range of biologically active compounds.[1] Modifications of this core structure, including substitutions at the piperidine nitrogen (N1) and the 4-amino group, have led to the development of potent agents targeting diverse biological pathways. These analogues have shown promise as CCR5 antagonists for HIV-1 inhibition, antifungal agents targeting ergosterol biosynthesis, sigma-1 (σ1) receptor ligands with potential in neurodegenerative diseases and cancer, and acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][2][3][4]

Comparative Analysis of Analogue Properties

The biological activity of 4-aminopiperidine analogues is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for different classes of these compounds.

Antifungal Activity of 4-Aminopiperidine Derivatives

A series of 4-aminopiperidines have been synthesized and evaluated for their antifungal activity, primarily targeting the ergosterol biosynthesis pathway.[2]

CompoundN1-Substituent4-Amino SubstituentAntifungal Activity (Yarrowia lipolytica)Target
2b BenzylDodecylHighSterol C14-reductase & C8-isomerase
3b PhenylethylDodecylHighSterol C14-reductase & C8-isomerase
4b BocDodecylNoteworthyNot specified
5b HDodecylNoteworthyNot specified

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • A long alkyl chain, such as dodecyl, at the 4-amino position is crucial for potent antifungal activity.[2]

  • Benzyl and phenylethyl substituents at the piperidine nitrogen, combined with a long N-alkyl chain at the 4-amino group, lead to high antifungal activity.[2]

  • Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity.[2]

σ1 Receptor Affinity of 4-(2-aminoethyl)piperidine Derivatives

Novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been developed and show potential for the treatment of cancer.[3]

CompoundPiperidine N-Substituentσ1 Receptor Affinity (Ki [nM])Antiproliferative Activity (DU145 cells)
20a MethylHighStrong
21a MethylHighStrong
22a MethylHighStrong
4a HConsiderably lowerSimilar to haloperidol

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • 1-Methylpiperidines demonstrate high σ1 receptor affinity and selectivity over the σ2 subtype.[3]

  • Piperidines with a proton, a tosyl moiety, or an ethyl moiety at the N1 position exhibit significantly lower σ1 affinity.[3]

Acetylcholinesterase (AChE) Inhibition by 1-Benzyl-4-(2-phthalimidoethyl)piperidine Analogues

Derivatives of 1-benzyl-4-piperidine have been investigated as potent and selective acetylcholinesterase inhibitors.[4][5]

Compound4-Position SubstituentAChE IC50 (nM)Selectivity (AChE vs. BuChE)
19 2-[4-(Benzoylamino)phthalimido]ethyl1.2~34,700-fold
13e (E2020) (5,6-Dimethoxy-1-oxoindan-2-yl)methyl5.71250-fold

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • Introduction of a phenyl group on the nitrogen atom of the amide moieties in related series enhanced activity.[4]

  • Rigid analogues, such as those containing an isoindolone or indanone moiety, exhibit potent anti-AChE activity.[4][5]

Experimental Protocols

General Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of 4-aminopiperidines.[2]

Workflow for Reductive Amination

G start Start with N-substituted 4-piperidone derivative reaction Reductive Amination Reaction start->reaction amine Appropriate amine amine->reaction reductant Sodium triacetoxyborohydride reductant->reaction product 4-Aminopiperidine analogue reaction->product

Caption: General workflow for the synthesis of 4-aminopiperidine analogues.

Procedure:

  • Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g., dichloromethane).

  • Add the appropriate primary or secondary amine to the solution.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-aminopiperidine analogue.

Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is based on standardized methods for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Experimental Workflow for Antifungal Susceptibility Testing

G start Prepare serial dilutions of test compounds in a 96-well plate incubation Inoculate wells and incubate start->incubation inoculum Prepare standardized fungal inoculum inoculum->incubation readout Determine Minimum Inhibitory Concentration (MIC) incubation->readout

Caption: Workflow for determining antifungal activity using a microbroth dilution assay.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug) and negative (no drug) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Signaling Pathways and Mechanisms of Action

Inhibition of Fungal Ergosterol Biosynthesis

Several of the discussed 4-aminopiperidine analogues exert their antifungal effect by inhibiting key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol Biosynthesis Inhibition Pathway

G squalene Squalene lanosterol Lanosterol squalene->lanosterol c14_reductase Sterol C14-Reductase lanosterol->c14_reductase zymosterol Zymosterol c8_isomerase Sterol C8-Isomerase zymosterol->c8_isomerase ergosterol Ergosterol inhibitor 4-Aminopiperidine Analogue inhibitor->c14_reductase Inhibition inhibitor->c8_isomerase Inhibition c14_reductase->zymosterol c8_isomerase->ergosterol

Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine analogues.

This guide provides a foundational understanding of the structural analogues of this compound and their potential applications. Further research and development in this area may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Reactivity of 1-CBZ-4-amino-4-methylpiperidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents. The reactivity of the amino group is paramount for synthetic elaboration, and this reactivity is significantly modulated by substituents on both the piperidine nitrogen and at the C4-position. This guide provides an objective comparison of the reactivity of 1-(Benzyloxycarbonyl)-4-amino-4-methylpiperidine (1-CBZ-4-amino-4-methylpiperidine) with key analogues, supported by established chemical principles and experimental data from related systems.

Structural and Physicochemical Comparison

The reactivity of the 4-amino group is primarily influenced by two factors: steric hindrance around the nitrogen atom and the electronic effects of the N1-substituent. We will compare the target compound with three analogues that systematically vary these factors.

  • This compound (Target): Features a bulky, electron-withdrawing CBZ group on the piperidine nitrogen and a methyl group at C4, which introduces significant steric bulk around the exocyclic primary amine.

  • 1-Boc-4-amino-4-methylpiperidine: The tert-Butoxycarbonyl (Boc) group is also bulky and electron-withdrawing, but its electronic and steric profile differs from CBZ, impacting reactivity and deprotection strategies.

  • 1-CBZ-4-aminopiperidine: Lacks the C4-methyl group, allowing for a direct assessment of the steric hindrance imposed by this group.

  • 4-Amino-1-methylpiperidine: Features an electron-donating methyl group on the piperidine nitrogen and lacks a protecting group on the 4-amino group, rendering it more basic and nucleophilic.

Table 1: Physicochemical Properties of Compared Compounds

PropertyThis compound1-Boc-4-amino-4-methylpiperidine1-CBZ-4-aminopiperidine4-Amino-1-methylpiperidineData Source(s)
Molecular Weight 262.34 g/mol 214.30 g/mol 248.31 g/mol 114.19 g/mol [1]
Predicted pKa ~9.5 (amine conjugate acid)~9.6 (amine conjugate acid)~9.8 (amine conjugate acid)~9.92 (amine conjugate acid)[2]
N1-Substituent Effect Electron-withdrawingElectron-withdrawingElectron-withdrawingElectron-donating
C4-Steric Hindrance High (gem-dimethyl effect)High (gem-dimethyl effect)LowLow

Note: pKa values are predicted and serve as a relative measure of basicity. Actual experimental values may vary.

Reactivity in Key Synthetic Transformations

The primary reaction site for synthetic diversification on these scaffolds is the 4-amino group. Its nucleophilicity is the key determinant of reactivity in common bond-forming reactions like acylation and alkylation.

The interplay of steric and electronic effects governs the nucleophilicity of the 4-amino group.

G cluster_factors Factors Influencing Reactivity of 4-Amino Group cluster_consequences Impact on Reactivity Steric_Hindrance Steric Hindrance Nucleophilicity Nucleophilicity of 4-NH2 Steric_Hindrance->Nucleophilicity Decreases Electronic_Effects Electronic Effects Electronic_Effects->Nucleophilicity Modulates Reactivity Overall Reactivity (e.g., Acylation, Alkylation) Nucleophilicity->Reactivity C4_Methyl C4-Methyl Group C4_Methyl->Steric_Hindrance Increases N1_Protecting_Group N1-Protecting Group (CBZ, Boc) N1_Protecting_Group->Electronic_Effects Electron-withdrawing (Decreases Basicity) N1_Alkyl_Group N1-Alkyl Group (e.g., Methyl) N1_Alkyl_Group->Electronic_Effects Electron-donating (Increases Basicity)

Caption: Factors governing the reactivity of the 4-amino group in piperidine scaffolds.

Acylation, or amide bond formation, is a cornerstone of medicinal chemistry. The rate and success of this reaction are highly dependent on the nucleophilicity of the amine and the steric accessibility of the nitrogen's lone pair.

General Observation: The presence of the 4-methyl group in This compound significantly increases steric hindrance compared to its non-methylated counterpart, 1-CBZ-4-aminopiperidine . This steric congestion can impede the approach of bulky acylating agents or coupling reagents, potentially requiring longer reaction times, higher temperatures, or more potent activating agents to achieve comparable yields.[3]

While N-Cbz and N-Boc groups are both electron-withdrawing, they can lead to different reaction profiles. In some contexts, N-Cbz-protected amines have shown cleaner reactions and higher yields compared to their N-Boc counterparts.[4] In contrast, 4-Amino-1-methylpiperidine , with its electron-donating N-methyl group and lack of steric hindrance at C4, is expected to be the most reactive in acylation reactions.

Table 2: Expected Relative Reactivity in Acylation

CompoundSteric Hindrance at C4-NH2Electronic Effect of N1-GroupExpected Acylation ReactivityRationale
4-Amino-1-methylpiperidine LowDonatingVery HighHigh nucleophilicity and low steric bulk.
1-CBZ-4-aminopiperidine LowWithdrawingHighLow steric bulk compensates for reduced nucleophilicity.
1-Boc-4-amino-4-methylpiperidine HighWithdrawingModerateHigh steric bulk significantly hinders the reaction.
This compound HighWithdrawingModerate to LowHigh steric bulk is the dominant factor; may require forcing conditions.

Similar to acylation, N-alkylation reactivity is governed by nucleophilicity and steric factors. Primary amines can undergo mono- or di-alkylation, a complication not present with secondary amines.

General Observation: The steric hindrance from the 4-methyl group in This compound will make alkylation more challenging than for 1-CBZ-4-aminopiperidine . Standard alkylation conditions using alkyl halides and a base may require elevated temperatures and longer reaction times.[5] Reductive amination offers a more controlled method for introducing alkyl groups and is often successful even with sterically hindered amines.

Experimental Protocols

The following are generalized protocols for common transformations. Researchers should optimize conditions for their specific substrates.

This protocol is adapted for a sterically hindered amine like this compound.

G Start Start Dissolve Dissolve Amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq) in DMF Start->Dissolve Add_Base Add DIPEA (2.5 eq) Dissolve->Add_Base Stir Stir at RT (4-24 h) Add_Base->Stir Monitor Monitor by TLC/LCMS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (e.g., H2O, EtOAc) Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End Product Purify->End

Caption: General workflow for the acylation of a 4-aminopiperidine derivative.

Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-24 hours. The extended reaction time may be necessary to overcome steric hindrance.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The CBZ group is reliably removed by catalytic hydrogenation, which is orthogonal to the acid-labile Boc group.[6][7]

Methodology:

  • Reaction Setup: Dissolve this compound derivative (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution.

  • Reaction Execution: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further if necessary.

Conclusion

The choice of a 4-aminopiperidine building block is a critical decision in a synthetic campaign.

  • This compound is a suitable choice when the steric bulk of the final product is desired and subsequent reactions on the 4-amino group can accommodate its reduced nucleophilicity, often requiring more forcing conditions.

  • For syntheses requiring higher reactivity at the 4-amino position, 1-CBZ-4-aminopiperidine offers a less sterically encumbered alternative.

  • 1-Boc-4-amino-4-methylpiperidine provides an alternative protecting group strategy, which may be beneficial if hydrogenation conditions for CBZ removal are incompatible with other functional groups in the molecule.[8]

  • 4-Amino-1-methylpiperidine is the most reactive nucleophile of the series and is ideal when a free, highly reactive primary amine is needed and the N-methylpiperidine moiety is a desired feature of the target molecule.[9]

Ultimately, the selection depends on a careful consideration of the desired final structure, the specific reaction chemistries to be employed, and the potential challenges posed by steric and electronic effects.

References

A Comparative Guide to the Cost-Effectiveness of 1-CBZ-4-amino-4-methylpiperidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-CBZ-4-amino-4-methylpiperidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The efficiency and economic viability of its synthesis are critical considerations for researchers and drug development professionals. This guide provides a detailed comparison of two distinct synthetic routes to this compound, offering experimental protocols, cost-effectiveness analysis, and visual workflow diagrams to aid in selecting the most suitable method for your laboratory or production needs.

Route 1: Synthesis via Curtius Rearrangement of a Substituted Isonipecotate

This route commences with the readily available starting material, ethyl isonipecotate, and employs a key Curtius rearrangement step to introduce the amino functionality.

Experimental Protocol:

Step 1: N-Protection of Ethyl Isonipecotate To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (1.2 equivalents). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-CBZ-ethyl isonipecotate.

Step 2: Alkylation at the 4-position The N-CBZ-ethyl isonipecotate (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give N-CBZ-4-methyl-ethyl isonipecotate.

Step 3: Saponification The ester from the previous step is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide (2-3 equivalents) is added. The mixture is heated to reflux until the starting material is consumed. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The resulting carboxylic acid is extracted with an organic solvent, dried, and concentrated.

Step 4: Curtius Rearrangement The carboxylic acid (1 equivalent) is dissolved in an inert solvent like toluene. Diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.2 equivalents) are added, and the mixture is heated. The reaction progress is monitored by the evolution of nitrogen gas. Upon completion, the intermediate isocyanate is not isolated but is treated directly with a suitable workup procedure to yield the protected amine. For example, the addition of tert-butanol will yield the Boc-protected amine, which can then be deprotected under acidic conditions. Alternatively, acidic hydrolysis of the isocyanate will yield the primary amine directly.

Step 5: Final Product Formation The resulting 4-amino-4-methylpiperidine can then be reprotected with benzyl chloroformate under standard conditions as described in Step 1 to yield the final product, this compound.

Route 2: Synthesis from 1-Boc-4-piperidone

This alternative pathway begins with the commercially available 1-Boc-4-piperidone and involves a Grignard reaction followed by amination.

Experimental Protocol:

Step 1: Grignard Reaction 1-Boc-4-piperidone (1 equivalent) is dissolved in anhydrous diethyl ether or THF and cooled to 0 °C. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The product, 1-Boc-4-hydroxy-4-methylpiperidine, is extracted with an organic solvent, dried, and concentrated.

Step 2: Ritter Reaction (Amination) The tertiary alcohol from the previous step is subjected to a Ritter reaction. It is dissolved in a suitable nitrile solvent (e.g., acetonitrile) and treated with a strong acid, such as sulfuric acid, at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The mixture is then carefully poured onto ice and neutralized with a base. The resulting N-acetylated product is extracted, and the organic layer is dried and concentrated.

Step 3: Hydrolysis of the Amide The N-acetyl group is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 1-Boc-4-amino-4-methylpiperidine.

Step 4: Boc Deprotection and Cbz Protection The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid in dichloromethane or HCl in dioxane. The resulting 4-amino-4-methylpiperidine is then protected with benzyl chloroformate, as described in Route 1, Step 1, to afford this compound.

Cost-Effectiveness Comparison

To provide a clear comparison of the two routes, the following table summarizes the estimated costs of the key starting materials and reagents. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

ReagentRoute 1 (per mole of final product)Route 2 (per mole of final product)
Ethyl Isonipecotate~$50-
Benzyl Chloroformate~$40 (for two steps)~$20
Lithium Diisopropylamide~$30-
Methyl Iodide~$15-
Diphenylphosphoryl Azide~$100-
1-Boc-4-piperidone-~$150
Methylmagnesium Bromide-~$60
Acetonitrile~$10~$20
Sulfuric Acid-~$5
Estimated Total Reagent Cost ~$245 ~$255

Note: These costs are estimates and do not include solvents, common acids and bases, or purification materials. Labor and equipment costs are also not factored in.

Workflow Visualizations

To better illustrate the sequence of operations in each synthetic route, the following diagrams have been generated.

Route_1_Synthesis start Ethyl Isonipecotate step1 N-Protection (CBZ group) start->step1 Benzyl Chloroformate step2 Alkylation (Methylation at C4) step1->step2 LDA, MeI step3 Saponification step2->step3 NaOH step4 Curtius Rearrangement step3->step4 DPPA step5 Cbz Protection step4->step5 Benzyl Chloroformate end_product This compound step5->end_product

Caption: Synthetic workflow for Route 1 via Curtius Rearrangement.

Route_2_Synthesis start 1-Boc-4-piperidone step1 Grignard Reaction start->step1 MeMgBr step2 Ritter Reaction (Amination) step1->step2 CH3CN, H2SO4 step3 Amide Hydrolysis step2->step3 HCl or NaOH step4 Boc Deprotection & Cbz Protection step3->step4 1. TFA or HCl 2. Benzyl Chloroformate end_product This compound step4->end_product

Caption: Synthetic workflow for Route 2 starting from 1-Boc-4-piperidone.

Discussion and Conclusion

Both synthesis routes present viable pathways to this compound.

Route 1 (Curtius Rearrangement) offers a potentially more cost-effective approach based on the estimated reagent costs. The starting material, ethyl isonipecotate, is relatively inexpensive. However, this route involves more synthetic steps and utilizes hazardous reagents such as LDA and DPPA, which require careful handling and anhydrous conditions. The Curtius rearrangement itself can sometimes be sensitive to substrate and reaction conditions, potentially impacting the overall yield.

Route 2 (from 1-Boc-4-piperidone) begins with a more expensive starting material. However, it may be more straightforward for laboratories less equipped for handling highly reactive organometallic reagents or azides. The Grignard and Ritter reactions are generally robust and well-documented transformations. The overall number of steps might be comparable to Route 1, depending on the workup and purification procedures.

Recommendation:

For large-scale synthesis or cost-critical projects , Route 1 appears to be the more economically favorable option, provided that the necessary expertise and equipment for handling the required reagents are available. Process optimization would be crucial to ensure high yields and minimize safety risks.

For smaller-scale laboratory synthesis, ease of execution, and potentially higher overall yields with less optimization , Route 2 might be the preferred choice, despite the higher initial cost of the starting material. The use of more standard and arguably less hazardous reagents could lead to a more predictable and faster outcome for research purposes.

Ultimately, the choice between these two routes will depend on the specific priorities of the research team, including budget, scale, available equipment, and expertise in handling the involved chemical transformations. This guide provides the foundational information to make an informed decision.

Spectroscopic Comparison of 1-CBZ-4-amino-4-methylpiperidine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1-CBZ-4-amino-4-methylpiperidine and its key precursor, 1-CBZ-4-oxopiperidine. Due to the limited availability of direct experimental spectroscopic data for this compound, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of related compounds and functional group characteristics. This guide is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A viable synthetic route to this compound (3) commences with the precursor 1-CBZ-4-oxopiperidine (1). A Strecker synthesis is employed to introduce the amino and cyano groups at the 4-position, yielding the intermediate 1-CBZ-4-amino-4-cyanopiperidine (2). Subsequent methylation of the cyano group, for instance via a Grignard reaction followed by hydrolysis, would yield the target compound.

Synthetic Pathway 1-CBZ-4-oxopiperidine 1-CBZ-4-oxopiperidine Intermediate 1-CBZ-4-amino-4-cyanopiperidine 1-CBZ-4-oxopiperidine->Intermediate Strecker Synthesis (e.g., KCN, NH4Cl) Final_Product This compound Intermediate->Final_Product Methylation (e.g., MeMgBr, then H2O)

A proposed synthetic route to this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 1-CBZ-4-oxopiperidine (1), the proposed intermediate 1-CBZ-4-amino-4-cyanopiperidine (2), and the final product this compound (3). Data for compound 1 is based on available experimental values, while data for compounds 2 and 3 are predicted based on known spectroscopic trends for similar functional groups.

Spectroscopic Data1-CBZ-4-oxopiperidine (1)1-CBZ-4-amino-4-cyanopiperidine (2) (Predicted)This compound (3) (Predicted)
Molecular Formula C₁₃H₁₅NO₃C₁₄H₁₇N₃O₂C₁₅H₂₂N₂O₂
Molecular Weight 233.26 g/mol 259.31 g/mol 262.35 g/mol
IR Spectroscopy (cm⁻¹) ~2964 (C-H), ~1715 (C=O, ketone), ~1698 (C=O, carbamate), ~1429 (C-N), ~1229 (C-O)~3300-3400 (N-H stretch, broad), ~2950 (C-H), ~2240 (C≡N, weak), ~1690 (C=O, carbamate), ~1430 (C-N), ~1230 (C-O)~3300-3400 (N-H stretch, broad), ~2960 (C-H), ~1690 (C=O, carbamate), ~1450 (C-N), ~1240 (C-O)
¹H NMR (ppm) ~7.35 (m, 5H, Ar-H), ~5.18 (s, 2H, OCH₂Ph), ~3.80 (t, 4H, piperidine H-2,6), ~2.46 (t, 4H, piperidine H-3,5)~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, OCH₂Ph), ~3.6-3.8 (m, 4H, piperidine H-2,6), ~2.0-2.2 (m, 4H, piperidine H-3,5), ~1.8 (s, 2H, NH₂)~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, OCH₂Ph), ~3.5-3.7 (m, 4H, piperidine H-2,6), ~1.6-1.8 (m, 4H, piperidine H-3,5), ~1.5 (s, 2H, NH₂), ~1.2 (s, 3H, CH₃)
¹³C NMR (ppm) ~207 (C=O, ketone), ~155 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (OCH₂Ph), ~43 (piperidine C-2,6), ~41 (piperidine C-3,5)~155 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~120 (C≡N), ~67 (OCH₂Ph), ~55 (piperidine C-4), ~42 (piperidine C-2,6), ~35 (piperidine C-3,5)~155 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (OCH₂Ph), ~50 (piperidine C-4), ~43 (piperidine C-2,6), ~36 (piperidine C-3,5), ~25 (CH₃)
Mass Spectrometry (m/z) [M+H]⁺ = 234.11[M+H]⁺ = 260.14[M+H]⁺ = 263.18

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid Film Method):

    • Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile organic solvent (e.g., dichloromethane or chloroform).

    • Apply a few drops of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with ESI.

    • If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to promote ionization.

    • Transfer the solution to an appropriate vial for introduction into the mass spectrometer.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic comparison of the synthesized compounds.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start 1-CBZ-4-oxopiperidine Synthesis_Intermediate Synthesize Intermediate (1-CBZ-4-amino-4-cyanopiperidine) Start->Synthesis_Intermediate Purification_Intermediate Purify Intermediate (e.g., Column Chromatography) Synthesis_Intermediate->Purification_Intermediate Synthesis_Final Synthesize Final Product (this compound) Purification_Intermediate->Synthesis_Final IR_Spec IR Spectroscopy Purification_Intermediate->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C) Purification_Intermediate->NMR_Spec MS_Spec Mass Spectrometry Purification_Intermediate->MS_Spec Purification_Final Purify Final Product (e.g., Column Chromatography) Synthesis_Final->Purification_Final Purification_Final->IR_Spec Purification_Final->NMR_Spec Purification_Final->MS_Spec Data_Comparison Data Comparison & Structural Elucidation IR_Spec->Data_Comparison NMR_Spec->Data_Comparison MS_Spec->Data_Comparison

A general workflow for synthesis and spectroscopic comparison.

Lack of Publicly Available Research Data for 1-CBZ-4-amino-4-methylpiperidine Derivatives Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in published in vitro and in vivo studies specifically investigating 1-CBZ-4-amino-4-methylpiperidine and its derivatives. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations, as requested, cannot be fulfilled at this time due to the absence of foundational research.

Our extensive search for relevant studies encompassed a variety of related keywords and structural analogs. However, these searches did not yield specific publications detailing the pharmacological evaluation, biological activity, or therapeutic potential of this compound derivatives. The scientific community has explored a wide array of other piperidine compounds, but this particular scaffold remains largely uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this class of compounds, this lack of data represents both a challenge and an opportunity. The absence of existing research underscores a novel area for potential investigation. Future studies would need to establish fundamental pharmacological properties, including but not limited to:

  • In Vitro Assays: Receptor binding affinities, enzyme inhibition constants (IC50), and cell-based functional assays to determine the mechanism of action and potency.

  • In Vivo Models: Pharmacokinetic profiling (absorption, distribution, metabolism, and excretion), efficacy in relevant disease models, and preliminary safety and toxicity assessments.

Without such foundational data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience. We will continue to monitor the scientific literature for any future publications on this compound derivatives and will revisit this topic should relevant data become available.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.